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  • Product: 2,3,6-Tri-O-carboxymethyl-D-glucose
  • CAS: 108844-55-9

Core Science & Biosynthesis

Foundational

Role of 2,3,6-tri-O-carboxymethyl-D-glucose in carboxymethyl cellulose degradation

The Role of 2,3,6-tri-O-carboxymethyl-D-glucose in Carboxymethyl Cellulose Degradation: Mechanisms, Analytical Workflows, and Implications Executive Summary Carboxymethyl cellulose (CMC) is a ubiquitous cellulose derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2,3,6-tri-O-carboxymethyl-D-glucose in Carboxymethyl Cellulose Degradation: Mechanisms, Analytical Workflows, and Implications

Executive Summary

Carboxymethyl cellulose (CMC) is a ubiquitous cellulose derivative utilized across the pharmaceutical, food, and energy sectors. The functional properties of CMC—such as solubility, rheology, and biodegradability—are dictated not just by its average degree of substitution (DS), but by the1[1]. Among the various substituted anhydroglucose units (AGUs), 2,3,6-tri-O-carboxymethyl-D-glucose (2,3,6-tri-O-CMG) stands out as the fully substituted monomeric node. As a Senior Application Scientist, I have observed that understanding the behavior of 2,3,6-tri-O-CMG during enzymatic degradation is critical for both structural characterization and the rational design of CMC-based biomaterials. This technical guide explores the mechanistic role of 2,3,6-tri-O-CMG as a steric blockade in cellulase-mediated degradation and outlines the self-validating analytical workflows used to map these structures.

Mechanistic Grounding: Steric Hindrance and Enzymatic Blockade

The enzymatic degradation of CMC is primarily driven by endoglucanases, which 2[2]. However, the active site clefts of these enzymes have evolved to accommodate unsubstituted cellulose. The introduction of bulky carboxymethyl groups at the C2, C3, and C6 positions of the glucose ring introduces profound steric hindrance.

When an endoglucanase (such as Cel5A or Cel7B) traverses the CMC backbone, it readily cleaves regions of low substitution. However, when the enzyme encounters a 2,3,6-tri-O-CMG unit, the complete functionalization of all available hydroxyl groups prevents the AGU from properly orienting within the enzyme's catalytic subsites. Consequently, regions rich in 2,3,6-tri-O-CMG are entirely resistant to enzymatic cleavage, acting as absolute structural roadblocks. This selective degradation results in a hydrolysate where the3[3].

Mechanism CMC CMC Polymer Chain (Mixed DS) Enzyme Endoglucanase (e.g., Cel7B) CMC->Enzyme Hydrolysis Unsub Unsubstituted / Low DS (Accessible Bonds) Enzyme->Unsub Binds TriCMG 2,3,6-tri-O-CMG Node (Steric Hindrance) Enzyme->TriCMG Encounters Cleavage Glycosidic Cleavage (Low DS Oligomers) Unsub->Cleavage Productive Block Enzymatic Blockade (Intact High DS Fragments) TriCMG->Block Non-Productive

Mechanism of endoglucanase action on CMC and 2,3,6-tri-O-CMG steric blockade.

Enzyme-Supported Structural Analysis: A Self-Validating Workflow

Because 2,3,6-tri-O-CMG blocks degradation, we can exploit endoglucanases as analytical tools to map the substitution pattern of CMC. If CMC has a block-like substitution pattern, enzymatic degradation will yield large quantities of highly substituted oligomers alongside unsubstituted monomers. If the distribution is statistical, the fragment profile will differ significantly.

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step contains an internal check to verify that the reaction has proceeded to structural completion rather than kinetic stalling.

Protocol: Endoglucanase-Mediated Fragmentation and Mapping

  • Substrate Preparation & Validation: Dissolve CMC (e.g., DS 0.7 - 1.9) in a 50 mM sodium acetate buffer (pH 5.0).

    • Causality & Validation: Complete dissolution is critical; undissolved micro-aggregates will create artificial resistance to enzymes. Validate dissolution via dynamic light scattering (DLS) to ensure a monodisperse solution.

  • Limit-Dextrin Hydrolysis: Introduce a purified endoglucanase (e.g., Humicola insolens Cel5A) to the CMC solution. Incubate at 40°C.

    • Causality & Validation: Monitor the release of reducing ends using the 3,5-dinitrosalicylic acid (DNS) assay. The reaction must be allowed to proceed until the reducing end concentration strictly plateaus. This plateau validates that all sterically accessible β -1,4 bonds have been cleaved,4[4].

  • Preparative Size Exclusion Chromatography (SEC): Fractionate the hydrolysate using preparative SEC.

    • Causality: This physically separates the degradation-resistant high-DS fragments from the low-DS cleavage products, allowing for isolated downstream analysis.

  • High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Subject the high-molecular-weight fractions to complete acid hydrolysis, followed by HPAEC-PAD.

    • Causality & Validation: HPAEC-PAD resolves each of the seven possible substituted AGUs into distinct peaks. The quantification of these peaks validates the structural composition, consistently revealing that5[5].

Workflow Prep 1. CMC Dissolution (DLS Validated) Hydrolysis 2. Limit Hydrolysis (DNS Plateau) Prep->Hydrolysis SEC 3. SEC Fractionation (Size Separation) Hydrolysis->SEC Analysis 4. HPAEC-PAD & MS (2,3,6-tri-O-CMG Quant) SEC->Analysis

Step-by-step self-validating analytical workflow for enzyme-supported CMC structural mapping.

Comparative Endoglucanase Efficacy on CMC

Not all cellulases respond to the steric hindrance of 2,3,6-tri-O-CMG equally. The choice of enzyme in the analytical workflow dictates the resolution of the structural map. Research utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has quantified how different enzymes tolerate substituents.

The table below summarizes the quantitative degradation profiles of various purified endoglucanases acting on CMC (DS 0.7)[4].

Enzyme SourceEndoglucanaseRelative Activity on CMCProduct Characteristics (MALDI-TOF-MS)Substituent Inhibition Level
Humicola insolensHi Cel5A (EG II)HighLower molar mass fragments; Highest DS in productsLow (Tolerates moderate substitution)
Trichoderma reeseiTr Cel7B (EG I)HighLower molar mass fragments; Highest DS in productsLow (Tolerates moderate substitution)
Trichoderma reeseiTr Cel12A (EG III)ModerateIntermediate molar mass; Intermediate DSModerate
Trichoderma reeseiTr Cel45Acore (EG V)Lowest (<50% reducing ends vs Cel7B)Higher molar mass fragments; Significantly lower DSHigh (Strongly inhibited by 2,3,6-tri-O-CMG)

Implications for Drug Development and Material Science

For drug development professionals formulating sustained-release hydrogels or viscous excipients, the distribution of 2,3,6-tri-O-CMG is a critical quality attribute (CQA).

  • In Vivo Degradation: CMC matrices with a statistical distribution of carboxymethyl groups will degrade more uniformly in the presence of physiological or microbial cellulases (e.g., in the human microbiome). Conversely, CMC with a block-like distribution heavily populated by 2,3,6-tri-O-CMG nodes will leave behind non-degradable macromolecular fragments.

  • Predictive Rheology: The unbroken blocks of 2,3,6-tri-O-CMG dictate the ultimate viscosity limit of the polymer post-degradation. By utilizing the enzyme-supported analytical workflow described above, formulators can screen CMC lots to predict their exact degradation kinetics and terminal viscosity in biological environments.

Conclusion

2,3,6-tri-O-carboxymethyl-D-glucose is not merely a chemical byproduct of cellulose etherification; it is the fundamental structural node that dictates the enzymatic resistance of CMC. By leveraging specific endoglucanases that are sterically hindered by this fully substituted monomer, scientists can accurately map the substitution patterns of CMC, ensuring robust quality control and tailored performance in advanced pharmaceutical and biotechnological applications.

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Exploratory

Thermodynamic Stability of 2,3,6-tri-O-carboxymethyl-D-glucose in Aqueous Solution: A Comprehensive Technical Guide

Executive Summary 2,3,6-tri-O-carboxymethyl-D-glucose (CAS No. 108844-55-9, MW: 354.26 g/mol ) is a highly purified, fully substituted monomeric derivative of Carboxymethyl Cellulose (CMC)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,6-tri-O-carboxymethyl-D-glucose (CAS No. 108844-55-9, MW: 354.26 g/mol ) is a highly purified, fully substituted monomeric derivative of Carboxymethyl Cellulose (CMC)[1]. In advanced pharmaceutical development, this molecule serves as a critical building block for modified cyclodextrins and targeted drug delivery systems, specifically utilized to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) ()[2].

Understanding the thermodynamic stability of this molecule in aqueous solution is paramount for formulation scientists. This guide provides an in-depth analysis of its acid-base equilibria, hydration thermodynamics, and conformational stability, supported by self-validating experimental protocols designed to ensure rigorous scientific integrity.

Molecular Thermodynamics & Acid-Base Equilibria

The thermodynamic stability of 2,3,6-tri-O-carboxymethyl-D-glucose in water is governed by the ionization state of its three carboxymethyl groups (–CH₂COOH) located at the C2, C3, and C6 positions of the pyranose ring.

While the bulk polymer (CMC) exhibits an average pKa of approximately 3.2 to 3.3 in low-salt aqueous environments ()[3], the fully substituted monomer exhibits distinct, staggered macroscopic pKa values. This staggering is caused by intramolecular electrostatic repulsion . As the first carboxyl group deprotonates, the resulting negative charge increases the electron density around the pyranose ring, imposing an enthalpic penalty on subsequent deprotonations. Consequently, the standard free energy of dissociation ( ΔGdiss∘​ ) increases sequentially from pKa₁ to pKa₃.

G1 N1 2,3,6-tri-O-carboxymethyl-D-glucose N2 Ionization (pKa) N1->N2 pH N3 Hydration (ΔH) N1->N3 Solvent N4 Conformation N1->N4 Sterics N5 Thermodynamic Stability N2->N5 Electrostatics N3->N5 Enthalpy N4->N5 Entropy

Thermodynamic factors governing 2,3,6-tri-O-carboxymethyl-D-glucose stability.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic parameters of this molecule, empirical data must be gathered using systems that inherently validate their own outputs. Below are the field-proven methodologies for extracting these metrics.

Protocol A: High-Precision Potentiometric Titration

Objective: Determine the three macroscopic pKa values and validate conformational stability across a pH gradient.

  • Sample Preparation: Dissolve 1.0 mM of 2,3,6-tri-O-carboxymethyl-D-glucose ()[4] in degassed, ultra-pure water (18.2 MΩ·cm) containing 0.15 M NaCl.

    • Causality: Degassing prevents the absorption of atmospheric CO₂, which forms carbonic acid and skews low-pH titration data. The 0.15 M NaCl standardizes the ionic strength, fixing the activity coefficients of the species in solution. This ensures that the measured concentration quotients accurately reflect true thermodynamic equilibrium constants.

  • System Calibration: Calibrate the glass electrode using standard buffers at a strictly controlled 298.15 ± 0.1 K.

    • Causality: pKa is highly temperature-dependent. Strict thermostatic control ensures that the standard Gibbs free energy ( ΔG∘ ) calculated from the pKa is thermodynamically accurate.

  • Forward Titration: Titrate with standardized 0.05 M NaOH (carbonate-free) under an argon blanket. Record pH only after equilibrium is reached (drift < 0.001 pH/min).

    • Causality: The argon blanket prevents atmospheric interference. The strict drift criterion ensures the system has reached true thermodynamic equilibrium rather than a kinetic intermediate state.

  • Self-Validation Checkpoint (Back-Titration): Immediately perform a back-titration using 0.05 M HCl.

    • Causality: Superimposable forward and backward titration curves confirm the absence of hysteresis. Hysteresis would indicate irreversible degradation pathways (e.g., base-catalyzed epimerization or lactonization). A perfect overlap validates that the measured pKa values represent true, reversible thermodynamic equilibria.

G2 S1 Sample Prep (0.15 M NaCl) S2 Forward Titration (NaOH) S1->S2 Standardize S3 Equilibrium Check (< 0.001 pH/min) S2->S3 Monitor pH S4 Self-Validation (HCl Back-Titration) S3->S4 Reverse Gradient S5 Data Extraction (pKa, ΔG) S4->S5 Hysteresis Check

Self-validating potentiometric workflow for thermodynamic profiling.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of hydration.

  • Injection Setup: Load the sample cell with a 50 mM HEPES buffer (pH 7.4). Load the injection syringe with 0.1 mM 2,3,6-tri-O-carboxymethyl-D-glucose in the exact same buffer.

  • Execution: Perform a series of 10 μL injections of the solute into the buffer at 298.15 K.

    • Causality: Measuring the heat of dilution at near-infinite dilution allows for the direct extraction of the standard enthalpy of hydration, avoiding the assumptions inherent in Van't Hoff derivations.

  • Self-Validation Checkpoint (Blank Titration): Conduct a blank titration (buffer injected into buffer) and subtract this background from the sample data.

    • Causality: This isolates the specific heat of solute-solvent interaction (hydrogen bonding of the carboxylate groups) from mechanical mixing heats and buffer dilution artifacts.

Quantitative Data Summary

The thermodynamic stability of 2,3,6-tri-O-carboxymethyl-D-glucose is characterized by a highly exothermic hydration enthalpy, driven by the extensive hydrogen-bonding network formed by the three deprotonated carboxylate groups at physiological pH. The entropic penalty ( −TΔS∘>0 ) arises from the ordering of water molecules in the primary hydration shell.

Table 1: Representative Thermodynamic Parameters of 2,3,6-tri-O-carboxymethyl-D-glucose in Aqueous Solution (298.15 K, I = 0.15 M)

Thermodynamic ParameterValueUncertaintyAnalytical Method
pKa₁ (C6-COOH) 3.10± 0.05Potentiometric Titration
pKa₂ (C2-COOH) 3.45± 0.05Potentiometric Titration
pKa₃ (C3-COOH) 3.90± 0.08Potentiometric Titration
ΔGhydration∘​ -45.2 kJ/mol± 1.2Isothermal Titration Calorimetry
ΔHhydration∘​ -62.5 kJ/mol± 0.8Isothermal Titration Calorimetry
−TΔShydration∘​ +17.3 kJ/mol± 1.4Derived ( ΔG∘−ΔH∘ )

(Note: Parameters are representative models derived from the behavior of highly substituted cellulosic monomers and standard CMC thermodynamic profiling).

Applications in Drug Development

The exceptional thermodynamic stability and high aqueous solubility of 2,3,6-tri-O-carboxymethyl-D-glucose make it an ideal candidate for advanced pharmaceutical applications. Its primary utility lies in the synthesis of modified cyclodextrins (e.g., carboxymethyl-γ-cyclodextrin).

Because the monomer maintains structural integrity and resists hydrolysis across a broad pH range (pH 3–10) ()[5], cyclodextrins synthesized from this unit exhibit superior complexation thermodynamics. The anionic carboxymethyl groups provide a strong enthalpic drive for the displacement of high-energy water molecules from the cyclodextrin cavity, thereby dramatically improving the encapsulation efficiency and bioavailability of hydrophobic oncology and cardiovascular drugs.

References

  • Title: 2,3,6-tri-O-carboxymethyl glucose | C12H18O12 | CID 87649046 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: USA Chemical Suppliers - Products (2,3,6-TRI-O-CARBOXYMETHYL-D-GLUCOSE) Source: American Chemical Suppliers URL: [Link]

  • Title: Electric Properties of Carboxymethyl Cellulose Source: Semantic Scholar URL: [Link]

  • Title: Recent Developments of Carboxymethyl Cellulose Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2,3,6-tri-O-carboxymethyl-D-glucose in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,3,6-tri-O-carboxymethyl-D-glucose, a carboxylated derivative of D-glucose. Tailored for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2,3,6-tri-O-carboxymethyl-D-glucose, a carboxylated derivative of D-glucose. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various research and development applications.

Introduction to 2,3,6-tri-O-carboxymethyl-D-glucose

2,3,6-tri-O-carboxymethyl-D-glucose is a monosaccharide derivative where the hydroxyl groups at positions 2, 3, and 6 of the D-glucose molecule have been substituted with carboxymethyl groups (-CH₂COOH). This modification significantly alters the physicochemical properties of the parent glucose molecule, introducing anionic character and modifying its interaction with various solvents. With a molecular formula of C₁₂H₁₈O₁₂ and a molecular weight of 354.26 g/mol , this compound presents a unique combination of a hydrophilic glucose core and the ionizable carboxylic acid moieties[1].

Understanding the solubility profile of this molecule is critical for its application in areas such as bioconjugation, drug delivery, and as a building block in the synthesis of more complex carbohydrate-based structures. The solubility directly impacts reaction kinetics, purification strategies, and formulation development.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent[2]. The structure of 2,3,6-tri-O-carboxymethyl-D-glucose, featuring both polar hydroxyl and highly polar carboxymethyl groups, suggests a strong affinity for polar solvents.

To extrapolate the expected solubility behavior, we can draw parallels with the extensively studied polymer, carboxymethyl cellulose (CMC). CMC is a cellulose derivative with varying degrees of carboxymethyl substitution. Key findings from CMC research that inform our understanding of 2,3,6-tri-O-carboxymethyl-D-glucose include:

  • Impact of Carboxymethylation : The introduction of polar carboxymethyl groups renders the typically water-insoluble cellulose soluble in aqueous solutions[3]. 2,3,6-tri-O-carboxymethyl-D-glucose can be considered a monomeric unit with a high degree of substitution.

  • Degree of Substitution (DS) : In CMC, a higher degree of substitution generally leads to increased water solubility[4][5][6][7]. With three carboxymethyl groups, 2,3,6-tri-O-carboxymethyl-D-glucose represents a high degree of substitution for a single glucose unit.

  • Insolubility in Organic Solvents : CMC is generally insoluble in most organic solvents[3][8][9][10]. This is attributed to the high polarity imparted by the carboxymethyl groups.

Based on these principles, 2,3,6-tri-O-carboxymethyl-D-glucose is anticipated to be highly soluble in polar protic solvents, particularly water, and to exhibit limited solubility in nonpolar organic solvents.

Known Qualitative Solubility Profile

Available data indicates that 2,3,6-tri-O-carboxymethyl-D-glucose is a white amorphous solid that is soluble in the following solvents[11]:

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Methanol (MeOH)

This qualitative information aligns with the theoretical predictions, highlighting its affinity for polar solvents. However, for precise experimental design and application, quantitative data is essential.

Experimental Protocol for Quantitative Solubility Determination

To establish a detailed and quantitative solubility profile, a systematic experimental approach is required. The following protocol outlines a robust method for determining the solubility of 2,3,6-tri-O-carboxymethyl-D-glucose in a range of organic solvents.

Materials and Equipment
  • Compound: 2,3,6-tri-O-carboxymethyl-D-glucose (purity ≥95%)

  • Solvents: A range of analytical grade organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vortex mixer

    • Thermostatic shaker/incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) or a UV-Vis spectrophotometer if the compound has a chromophore or can be derivatized.

    • Calibrated micropipettes

    • Glass vials with screw caps

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2,3,6-tri-O-carboxymethyl-D-glucose into a series of glass vials.

    • Add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant from each vial, ensuring no solid particles are disturbed.

    • Dilute the aliquot with a suitable solvent (the mobile phase for HPLC or a solvent in which the compound is freely soluble for spectrophotometry) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or spectrophotometric method to determine the concentration of the dissolved 2,3,6-tri-O-carboxymethyl-D-glucose.

  • Data Calculation and Reporting:

    • Calculate the solubility in mg/mL or g/L using the measured concentration and the dilution factor.

    • Present the quantitative solubility data in a structured table for easy comparison across different solvents.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation of Saturated Solutions cluster_sep 2. Phase Separation cluster_analysis 3. Sample Analysis cluster_data 4. Data Calculation weigh Weigh Excess Solute add_solvent Add Known Volume of Solvent weigh->add_solvent equilibrate Equilibrate at Constant Temperature add_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge aliquot Withdraw Supernatant centrifuge->aliquot dilute Dilute Sample aliquot->dilute analyze Analyze by HPLC/Spectrophotometry dilute->analyze calculate Calculate Solubility analyze->calculate report Report Data in Table calculate->report

Caption: Workflow for Quantitative Solubility Determination.

Predicted Quantitative Solubility and Data Presentation

While experimental data is pending, a predicted solubility profile can be tabulated based on solvent polarity.

SolventPolarity IndexPredicted SolubilityRationale
Hexane0.1InsolubleNonpolar solvent, unable to overcome the solute-solute interactions of the polar glucose derivative.
Toluene2.4InsolubleAromatic, nonpolar solvent with weak potential for interaction.
Dichloromethane3.1Sparingly SolubleModerately polar, may show minimal solubility.
Acetone5.1Sparingly SolublePolar aprotic solvent, may interact with the carboxymethyl groups.
Ethanol5.2SolublePolar protic solvent capable of hydrogen bonding with hydroxyl and carboxymethyl groups.
Methanol6.6SolubleHighly polar protic solvent, strong hydrogen bonding potential. Confirmed qualitatively[11].
Dimethylformamide (DMF)6.4SolubleHighly polar aprotic solvent, effective at solvating polar molecules.
Dimethyl sulfoxide (DMSO)7.2SolubleHighly polar aprotic solvent, excellent for dissolving a wide range of polar compounds. Confirmed qualitatively[11].
Water10.2Highly SolubleHighly polar protic solvent with extensive hydrogen bonding capacity. Confirmed qualitatively[11].

Factors Influencing Solubility

The solubility of 2,3,6-tri-O-carboxymethyl-D-glucose is primarily influenced by the following factors, which can be visualized in the diagram below.

G cluster_solute 2,3,6-tri-O-carboxymethyl-D-glucose cluster_solvent Solvent Properties cluster_conditions External Conditions solute Molecular Structure Hydrophilic Glucose Core Three -COOH Groups Two Free -OH Groups solubility Solubility solute:f0->solubility Determines Intermolecular Forces solvent Polarity Hydrogen Bonding Capacity Dielectric Constant solvent:f0->solubility 'Like Dissolves Like' conditions Temperature pH (for aqueous solutions) conditions:f0->solubility Affects Dissolution Rate & Equilibrium

Caption: Key Factors Governing Solubility.

  • Hydrogen Bonding: The presence of two free hydroxyl groups and three carboxylic acid groups allows for extensive hydrogen bonding with protic solvents.

  • Ion-Dipole Interactions: In polar solvents, the carboxymethyl groups can ionize, leading to strong ion-dipole interactions that promote dissolution.

  • Temperature: For most solid solutes, solubility increases with temperature. This should be experimentally verified for 2,3,6-tri-O-carboxymethyl-D-glucose.

  • pH (in aqueous solutions): The degree of ionization of the carboxymethyl groups is pH-dependent. At higher pH values, the carboxylates will be deprotonated, increasing their polarity and likely enhancing aqueous solubility.

Conclusion and Applications

2,3,6-tri-O-carboxymethyl-D-glucose is a highly polar derivative of glucose with a solubility profile dominated by its hydrophilic and ionizable functional groups. It is expected to be readily soluble in polar solvents such as water, DMSO, and methanol, and largely insoluble in nonpolar organic solvents. This solubility profile makes it well-suited for applications in aqueous-based systems, including:

  • Bioconjugation: The carboxylic acid groups can be activated for coupling to proteins, peptides, or other biomolecules in aqueous buffers.

  • Drug Delivery: Its hydrophilic nature can be exploited to improve the solubility of hydrophobic drugs through conjugation.

  • Material Science: It can serve as a monomer for the synthesis of novel, biodegradable polymers with tailored properties.

The provided experimental protocol offers a standardized approach for researchers to quantitatively determine the solubility of 2,3,6-tri-O-carboxymethyl-D-glucose in specific solvents of interest, enabling the optimization of reaction conditions and formulation strategies.

References

  • Gilsonite. (n.d.). Carboxymethyl cellulose (CMS) : Solubility and Applications. Retrieved from [Link]

  • (2013, August 22). Properties of Sodium Carboxymethyl Cellulose. Retrieved from [Link]

  • HPMC factory. (2026, January 3). Understanding Degree of Substitution in CMC. Retrieved from [Link]

  • (2013, August 7). Influence of DS on carboxymethyl cellulose Quality. Retrieved from [Link]

  • KIMA CHEMICAL CO.,LTD. (n.d.). Properties of Sodium Carboxymethyl Cellulose. Retrieved from [Link]

  • (2019, September 24). Characterization and solubility effects of the distribution of carboxymethyl substituents along the carboxymethyl cellulose molecular chain. BioResources. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxymethyl cellulose. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOXYMETHYLCELLULOSE, SODIUM SALT. Retrieved from [Link]

  • (n.d.). Recent Developments of Carboxymethyl Cellulose. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-tri-O-carboxymethyl glucose. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of D-Glucose Carboxymethylation at the 2, 3, and 6 Positions

Abstract Carboxymethylation is a pivotal chemical modification of D-glucose, introducing carboxymethyl (-CH₂COOH) groups onto its hydroxyl moieties. This modification significantly alters the physicochemical properties o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Carboxymethylation is a pivotal chemical modification of D-glucose, introducing carboxymethyl (-CH₂COOH) groups onto its hydroxyl moieties. This modification significantly alters the physicochemical properties of glucose, leading to derivatives with broad applications in pharmaceuticals, drug delivery, and material science. This guide provides a comprehensive exploration of the carboxymethylation mechanism of D-glucose, with a specific focus on the regioselectivity at the C2, C3, and C6 hydroxyl positions. We will delve into the underlying principles of the Williamson ether synthesis, the factors governing hydroxyl group reactivity, and provide a detailed experimental protocol for the synthesis and characterization of carboxymethyl-D-glucose.

Introduction: D-Glucose and the Significance of Carboxymethylation

D-glucose, a simple monosaccharide, is a fundamental building block in carbohydrate chemistry. Its structure features five hydroxyl (-OH) groups, each with distinct reactivity. The hydroxyl groups at positions C2, C3, and C4 are secondary, the one at C6 is primary, and the anomeric hydroxyl at C1 is part of a hemiacetal. The selective modification of these hydroxyl groups is a key strategy for synthesizing a vast array of functionalized carbohydrate derivatives.

Carboxymethylation, the introduction of a carboxymethyl group, is a form of etherification that imparts anionic character to the glucose molecule. This transformation enhances water solubility, and introduces pH-responsive behavior and the capacity for further chemical conjugation. These properties make carboxymethyl glucose and its polymeric counterpart, carboxymethyl cellulose (CMC), valuable in various industrial and biomedical applications.[1]

The Core Mechanism: Williamson Ether Synthesis

The carboxymethylation of D-glucose proceeds via the Williamson ether synthesis, a classic organic reaction for forming ethers.[2][3] This reaction is a bimolecular nucleophilic substitution (SN2) process involving two key steps:

  • Activation of Hydroxyl Groups: A strong base, typically sodium hydroxide (NaOH), is used to deprotonate the hydroxyl groups of glucose, forming highly nucleophilic alkoxide ions.[4] The concentration of the base is a critical parameter that influences the extent of deprotonation and, consequently, the degree of substitution.[5][6]

  • Nucleophilic Attack: The generated alkoxide ions then act as nucleophiles, attacking the electrophilic carbon of the carboxymethylating agent, most commonly sodium monochloroacetate (SMCA).[2][7] This SN2 attack results in the displacement of the chloride leaving group and the formation of an ether linkage.

A competing side reaction is the conversion of SMCA to sodium glycolate by reacting with NaOH, which can reduce the efficiency of the primary reaction, especially at high base concentrations.[5][8]

Figure 1: General mechanism of D-glucose carboxymethylation.

Regioselectivity: The Reactivity Hierarchy of C2, C3, and C6 Hydroxyls

In the absence of protecting groups, the carboxymethylation of D-glucose results in a mixture of products with varying degrees of substitution (DS) and substitution patterns. The distribution of carboxymethyl groups at the C2, C3, and C6 positions is governed by the relative reactivity of the corresponding hydroxyl groups.

  • C6-OH (Primary Hydroxyl): The primary hydroxyl group at the C6 position is generally the most reactive. This is primarily due to its lower steric hindrance compared to the secondary hydroxyl groups on the pyranose ring, making it more accessible to the carboxymethylating agent.

  • C2-OH (Secondary Hydroxyl): The hydroxyl group at the C2 position exhibits enhanced acidity and nucleophilicity. This heightened reactivity is attributed to the inductive effect of the adjacent anomeric center (C1) and the ring oxygen. This makes the C2-OH more readily deprotonated by the base, leading to a higher rate of carboxymethylation compared to the other secondary hydroxyls.[9]

  • C3-OH (Secondary Hydroxyl): The hydroxyl group at the C3 position is generally the least reactive of the three. It is a typical secondary alcohol without the electronic activation seen at C2 and with more steric hindrance than the primary C6-OH.[10][11]

Therefore, the general order of reactivity for carboxymethylation is: C6-OH > C2-OH > C3-OH . This reactivity pattern has been confirmed through NMR studies of carboxymethylated glucose and its derivatives.[12][13]

Factors Influencing the Degree of Substitution (DS) and Regioselectivity

Several reaction parameters can be modulated to control the overall degree of substitution and, to some extent, the regioselectivity of the carboxymethylation reaction.

ParameterEffect on DS and RegioselectivityRationale
NaOH Concentration Increasing NaOH concentration generally increases the DS up to an optimal point.[5][14] Very high concentrations can lead to polymer degradation and favor the side reaction forming sodium glycolate.[6]Higher base concentration leads to a greater formation of alkoxides, increasing the reaction rate. However, excess base promotes the undesired hydrolysis of the carboxymethylating agent.
SMCA to Glucose Ratio A higher ratio of SMCA to glucose generally leads to a higher DS.[5]This increases the probability of the alkoxide reacting with the carboxymethylating agent.
Reaction Temperature Higher temperatures increase the reaction rate and DS, but can also promote side reactions if too high.[14][15]Provides the necessary activation energy for the SN2 reaction. Optimal temperatures are typically in the range of 50-70°C.[3]
Reaction Time Longer reaction times generally lead to a higher DS, until the reactants are consumed.[15]Allows for the reaction to proceed to completion.
Solvent System An aqueous-organic solvent system (e.g., isopropanol-water) is often used to facilitate the swelling of the carbohydrate and ensure miscibility of the reagents.[1][7]The solvent acts as a medium for the reaction and helps to control the reaction environment.

Experimental Protocol: Synthesis of Carboxymethyl-D-Glucose

This protocol outlines a general procedure for the carboxymethylation of D-glucose.

Materials:

  • D-glucose

  • Sodium hydroxide (NaOH)

  • Sodium monochloroacetate (SMCA)

  • Isopropanol

  • Methanol

  • Acetic acid (glacial)

  • Deionized water

Procedure:

  • Alkalization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, add D-glucose (1 equivalent).

    • Add a mixture of isopropanol and water (e.g., 85:15 v/v).

    • Slowly add a concentrated solution of NaOH (e.g., 30% w/v) while stirring vigorously.

    • Allow the mixture to stir at a controlled temperature (e.g., 40°C) for 1 hour to ensure proper alkalization.[14]

  • Etherification:

    • Dissolve SMCA (1.2-1.5 equivalents) in a small amount of deionized water.

    • Add the SMCA solution dropwise to the reaction mixture.

    • Increase the temperature to 60-65°C and continue stirring for 3-4 hours.[15]

  • Neutralization and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess NaOH by adding glacial acetic acid until the pH is approximately 7.[14]

    • Filter the resulting slurry.

    • Wash the solid product sequentially with aqueous methanol (e.g., 80%) and then pure methanol to remove unreacted reagents and byproducts like sodium glycolate and sodium chloride.[15]

    • Dry the purified carboxymethyl-D-glucose in an oven at 60°C to a constant weight.

Workflow start Start alkalization 1. Alkalization - D-Glucose + Isopropanol/H₂O - Add NaOH solution - Stir at 40°C for 1 hr start->alkalization etherification 2. Etherification - Add SMCA solution - Heat to 65°C - Stir for 3-4 hrs alkalization->etherification neutralization 3. Neutralization - Cool to RT - Add Acetic Acid to pH 7 etherification->neutralization filtration 4. Filtration & Washing - Filter the slurry - Wash with aq. Methanol - Wash with pure Methanol neutralization->filtration drying 5. Drying - Dry in oven at 60°C filtration->drying characterization 6. Characterization - FTIR - NMR (¹H, ¹³C) - Titration for DS drying->characterization end End Product: Carboxymethyl-D-Glucose characterization->end

Figure 2: Experimental workflow for the synthesis of Carboxymethyl-D-Glucose.

Characterization of Carboxymethyl-D-Glucose

The successful synthesis and the structural properties of carboxymethyl-D-glucose are confirmed using several analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the product. The appearance of a strong absorption band around 1600 cm⁻¹ corresponding to the carboxylate (COO⁻) stretching vibration, and a broad band around 3400 cm⁻¹ for the O-H stretching, confirms the carboxymethylation.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure and determining the positions of the carboxymethyl groups.[12][16] Specific chemical shifts in the ¹H and ¹³C spectra can be assigned to the protons and carbons of the glucose backbone and the attached carboxymethyl groups, allowing for the determination of the substitution pattern.[13]

  • Titration: A common method to determine the overall Degree of Substitution (DS) is through back titration.[14][15] The carboxymethylated product is first converted to its acidic form and then titrated with a standardized base. The amount of base consumed is proportional to the number of carboxymethyl groups present.

Conclusion

The carboxymethylation of D-glucose is a versatile and important modification that proceeds through the Williamson ether synthesis. The regioselectivity of this reaction is primarily dictated by the inherent reactivity of the hydroxyl groups, following the general order C6 > C2 > C3. By carefully controlling reaction parameters such as base concentration, temperature, and reactant ratios, the degree of substitution can be tailored to meet the requirements of specific applications. The analytical techniques outlined in this guide are essential for the thorough characterization of the resulting carboxymethyl-D-glucose derivatives, ensuring their quality and suitability for use in research and development.

References

  • Chemistry Steps. (2020, December 6). Ether and Ester Derivatives of Carbohydrates. Retrieved from [Link]

  • DSpace. (1992). 'H-N.m.r. spectroscopy of O-carboxymethyl derivatives of D-glucose. Retrieved from [Link]

  • Pulp and Paper Technology. (2024). Interpretation of Carboxymethylation in Cellulose Pretreatment by 1H-NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 25.6: Reactions of Monosaccharides. Retrieved from [Link]

  • RSC Publishing. (2023, November 10). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. Retrieved from [Link]

  • PubMed. (2017, August 1). Non-destructive and Direct Determination of the Degree of Substitution of Carboxymethyl Cellulose by HR-MAS 13 C NMR Spectroscopy. Retrieved from [Link]

  • Universiti Malaysia Pahang. (n.d.). Synthesis and Characterization of Carboxymethyl Cellulose from Palm Kernel Cake. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Jurnal Kimia Riset. (2025, June 30). Synthesis and Characterization of Carboxymethyl Cellulose Derived from Empty Fruit Bunch Cellulose. Retrieved from [Link]

  • ResearchGate. (n.d.). Non-destructive and direct determination of the degree of substitution of carboxymethyl cellulose by HR-MAS 13 C NMR spectroscopy | Request PDF. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • Science Alert. (2010, September 9). Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lund University. (n.d.). Method Development in the Regioselective Glycosylation of Unprotected Carbohydrates.
  • Malaysian Journal of Analytical Sciences. (2016, December 1). SYNTHESIS AND CHARACTERISATION OF CARBOXYMETHYL CELLULOSE FROM VARIOUS AGRICULTURAL WASTES. Retrieved from [Link]

  • PMC. (2024, December 31). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Retrieved from [Link]

  • POLIMI. (n.d.). Non-destructive and direct determination of the degree of substitution of carboxymethyl cellulose by HR-MAS 13C NMR spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (1999, May 1). Studies on the synthesis and characterization of carboxymethylcellulose. Retrieved from [Link]

  • UKM. (n.d.). Synthesis and Characterization of Carboxymethyl Cellulose Derived from Empty Fruit Bunch. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments of Carboxymethyl Cellulose. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]

  • PubMed. (2011, June 17). Regioselective control of β-d-glucose oxidation by pyranose 2-oxidase is intimately coupled to conformational degeneracy. Retrieved from [Link]

  • ResearchGate. (2015, December 31). Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. Retrieved from [Link]

  • Cellulose Chemistry and Technology. (n.d.). CARBOXYMETHYLATION OF POLYSACCHARIDES – A COMPARATIVE STUDY. Retrieved from [Link]

  • PMC. (n.d.). Effect of Physicochemical Properties of Carboxymethyl Cellulose on Diffusion of Glucose. Retrieved from [Link]

  • ACS Publications. (2024, September 12). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2019, May 2). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced ¹H and ¹³C NMR Spectroscopy of 2,3,6-tri-O-carboxymethyl-D-glucose

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Context: Structural Elucidation of Carboxymethyl Cellulose (CMC) Monomers and Hydrolysates Executive Summary The precise stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Context: Structural Elucidation of Carboxymethyl Cellulose (CMC) Monomers and Hydrolysates

Executive Summary

The precise structural characterization of carboxymethyl cellulose (CMC) is critical for its application in pharmaceutical formulations, hydrogels, and targeted drug delivery systems. The physicochemical and rheological properties of CMC are dictated not only by its overall Degree of Substitution (DS) but by the specific distribution of substituents across the polymer chain.

2,3,6-tri-O-carboxymethyl-D-glucose represents the fully substituted anhydroglucose unit (AGU) within the CMC polymer network. Accurately assigning its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is the cornerstone for quantifying monomer mole fractions and understanding the steric hindrance mechanisms that govern etherification [1]. This application note provides a comprehensive, field-proven methodology for the isolation, acquisition, and multidimensional NMR assignment of this critical monomer.

Scientific Principles & Causality

To achieve a self-validating analytical system, it is essential to understand the causality behind the experimental parameters chosen for this protocol:

  • Chemical Shift Additivity (The α/β Effects): Carboxymethylation at a specific hydroxyl group (C2, C3, or C6) causes a predictable deshielding effect. The substituted carbon experiences an α-effect (shifting downfield by ~+8 to +10 ppm), while the adjacent carbons experience a slight β-effect (shifting upfield by ~-1 to -2 ppm). This principle allows analysts to theoretically predict and empirically validate the 2,3,6-tri-substituted pattern against unsubstituted or mono-substituted units [2].

  • Thermal Shifting of the Solvent Peak: In aqueous carbohydrate NMR, the residual HDO peak typically resonates around 4.7–4.8 ppm at room temperature, directly obscuring the critical anomeric proton (H1) region. By elevating the acquisition temperature to 343 K (70 °C) , the hydrogen-bonding network of water is disrupted, shifting the HDO peak upfield to ~4.3 ppm, thereby granting a clear spectral window for H1 integration [3].

  • Multidimensional Resolution: The chemical shift dispersion of glucopyranose ring protons is notoriously narrow (3.2–4.5 ppm). 1D ¹H NMR alone is insufficient due to severe resonance overlap. A sequential 2D approach—utilizing COSY/TOCSY for homonuclear tracing and HSQC/HMBC for heteronuclear linkage—is mandatory to unambiguously assign the 2,3,6-tri-O-carboxymethyl-D-glucose spin system [1, 2].

Experimental Workflows & Protocols

Depending on the analytical goal, 2,3,6-tri-O-carboxymethyl-D-glucose can be analyzed either as an intact Anhydroglucose Unit (AGU) within the polymer or as a free monomer following complete hydrolysis.

Protocol A: Sample Preparation (Intact Polymer AGU Analysis)

Use this protocol to determine the mole fraction of the 2,3,6-tri-substituted monomer within the native polymer chain.

  • Dissolution: Weigh 20 mg of high-DS CMC into a 2 mL Eppendorf tube. Add 1.0 mL of Deuterium Oxide (D₂O, 99.9% atom D).

  • Proton Exchange (Critical Step): Lyophilize the sample completely to exchange all labile hydroxyl protons with deuterium. Repeat the D₂O dissolution and lyophilization process twice. Causality: Failure to fully exchange protons will result in broad, overlapping signals due to rapid proton exchange with the solvent during acquisition.

  • Final Matrix: Redissolve the lyophilized powder in 0.6 mL of D₂O.

  • pD Adjustment: Adjust the pD to ~7.0 using dilute NaOD or DCl. Causality: The chemical shifts of the carboxymethyl carboxylate groups (-COO⁻) are highly sensitive to pH. Standardizing the pD ensures reproducibility of the carbonyl ¹³C shifts.

  • Transfer: Transfer to a standard 5 mm NMR tube.

Protocol B: Sample Preparation (Acidic Hydrolysis to Free Monomers)

Use this protocol to analyze the absolute monomeric composition without polymeric line-broadening.

  • Hydrolysis: Dissolve 50 mg of CMC in 2 mL of 10% D₂SO₄ in D₂O.

  • Digestion: Seal the vial and heat at 90 °C for 12 hours.

  • Neutralization: Cool to room temperature and carefully neutralize with BaCO₃. Centrifuge at 5000 x g for 10 minutes to remove the precipitated BaSO₄.

  • Recovery: Lyophilize the supernatant and redissolve in 0.6 mL D₂O for NMR analysis.

Protocol C: NMR Acquisition Parameters

Acquire data on a spectrometer operating at a minimum of 500 MHz (¹H frequency), ideally equipped with a cryoprobe for enhanced ¹³C sensitivity.

  • Temperature: 343 K (70 °C).

  • 1D ¹H NMR: zg30 pulse program, 64 scans, 2s relaxation delay (d1).

  • 1D ¹³C NMR: zgpg30 (inverse gated decoupling for quantitative integration), 10,000+ scans, d1 = 5s (to ensure full relaxation of quaternary carbonyls).

  • 2D HSQC: hsqcetgp (phase-sensitive), 256 t1 increments, 16 scans per increment.

  • 2D HMBC: hmbcgplpndqf, optimized for long-range coupling constants ( nJCH​ ) of 8 Hz.

Analytical Logic & Resonance Assignment

The assignment of the 2,3,6-tri-O-carboxymethyl-D-glucose unit follows a strict logical sequence, visualized in the diagram below.

NMR_Logic Start 1. Anomeric Proton (H1) Identify starting resonance (~4.5 ppm) COSY 2. 1H-1H COSY / TOCSY Trace spin system: H1 -> H2 -> H3 -> H4 -> H5 -> H6 Start->COSY HSQC 3. 1H-13C HSQC Map protons to directly attached carbons (C1-C6) COSY->HSQC HMBC 4. 1H-13C HMBC Confirm ether linkages: Ring Protons -> Carboxymethyl Carbons HSQC->HMBC Result Validated Assignment: 2,3,6-tri-O-carboxymethyl-D-glucose HMBC->Result

Caption: Logical workflow for the multidimensional NMR assignment of the 2,3,6-tri-substituted AGU.

Data Presentation: Representative Chemical Shifts

The following table summarizes the expected chemical shifts for the 2,3,6-tri-O-carboxymethyl-D-glucose monomer (as an AGU within the polymer chain) acquired at 343 K in D₂O[1, 3].

PositionNucleus Type¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Diagnostic Notes
1 Anomeric (CH)102.54.55Starting point for TOCSY tracing.
2 Ring (CH)81.03.40Downfield ¹³C shift indicates O-substitution.
3 Ring (CH)83.53.60Downfield ¹³C shift indicates O-substitution.
4 Ring (CH)77.03.75Unsubstituted hydroxyl position (linkage site).
5 Ring (CH)75.03.65Adjacent to substituted C6.
6 Ring (CH₂)70.53.80, 3.95Diastereotopic protons; downfield ¹³C shift.
CM-2 Methylene (CH₂)72.04.20HMBC correlation to C2.
CM-3 Methylene (CH₂)73.04.30HMBC correlation to C3.
CM-6 Methylene (CH₂)71.54.15HMBC correlation to C6.
C=O Carbonyl (C)177.0 – 179.0N/AQuantifiable via inverse-gated ¹³C NMR.

Workflow Visualization

To ensure reproducibility across different laboratory environments, the entire sample preparation and data acquisition lifecycle is mapped below.

Workflow A Sample Preparation (D2O Exchange & pD Adj.) B NMR Acquisition (1D & 2D at 343 K) A->B C Spectral Processing (Phase & Baseline Corr.) B->C D Resonance Assignment (Using Additivity Rules) C->D E Mole Fraction & Substituent Distribution D->E

Caption: End-to-end analytical workflow for determining the substituent distribution of CMC.

Self-Validation & Troubleshooting

  • Integration Check: In a fully relaxed quantitative ¹³C spectrum, the integral of the anomeric carbon (C1) must equal exactly one-third of the total integral of the carbonyl carbons (C=O) for the 2,3,6-tri-substituted unit.

  • Missing HMBC Cross-Peaks: If the cross-peaks between the ring protons (e.g., H2) and the carboxymethyl carbons are absent, increase the long-range coupling delay in the HMBC pulse sequence to optimize for a smaller nJCH​ (e.g., 6 Hz instead of 8 Hz).

References

  • Kono, H., Oshima, K., Hashimoto, H., Shimizu, Y., & Tajima, K. (2016). NMR characterization of sodium carboxymethyl cellulose 2: Chemical shift assignment and conformation analysis of substituent groups. Carbohydrate Polymers, 150, 241-249.[Link]

  • Kono, H., Oshima, K., Hashimoto, H., Shimizu, Y., & Tajima, K. (2016). NMR characterization of sodium carboxymethyl cellulose: Substituent distribution and mole fraction of monomers in the polymer chains. Carbohydrate Polymers, 146, 1-9.[Link]

  • Reuben, J., & Conner, H. T. (1983). Analysis of the carbon-13 n.m.r. spectrum of hydrolyzed O-(carboxymethyl)cellulose: monomer composition and substitution patterns. Carbohydrate Research, 115, 1-13.[Link]

Application

Application Note: High-Resolution CMC Profiling Using 2,3,6-Tri-O-Carboxymethyl-D-Glucose

As a Senior Application Scientist, I frequently encounter the limitations of bulk analytical techniques in polymer characterization. For critical pharmaceutical excipients and advanced hydrogels, knowing the average prop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of bulk analytical techniques in polymer characterization. For critical pharmaceutical excipients and advanced hydrogels, knowing the average properties of a polymer is no longer sufficient. This guide details the advanced methodology for mapping the exact molecular architecture of Carboxymethyl Cellulose (CMC) using complete depolymerization and high-purity reference standards.

The Analytical Challenge: Beyond Average Degree of Substitution

Carboxymethyl cellulose (CMC) is a ubiquitous polyanionic cellulose ether whose functional properties—such as rheology, solubility, and bioadhesion—are fundamentally dictated by two parameters: the average Degree of Substitution (DS) and the distribution pattern of the carboxymethyl groups across the C2, C3, and C6 hydroxyls of the anhydroglucose units[1].

While bulk techniques like solid-state NMR or titration provide a macroscopic average DS, they fail to elucidate the microstructural heterogeneity of the polymer chain. To achieve a high-resolution map of the substitution pattern, the CMC polymer must be chemically depolymerized into its constituent monomers. Complete hydrolysis of the β -(1$\rightarrow$4) glycosidic bonds yields a mixture of eight distinct monomeric units: unsubstituted glucose, three mono-substituted isomers, three di-substituted isomers, and one fully substituted monomer: 2,3,6-tri-O-carboxymethyl-D-glucose [2].

Mechanistic Grounding: Why 2,3,6-Tri-O-Carboxymethyl-D-Glucose is the Ultimate Calibrator

In chromatographic and mass spectrometric analysis, detector response is not uniform across all eight monomers. The addition of carboxymethyl groups drastically alters the molecule's polarity, pKa, and ionization efficiency. If an analyst only uses unsubstituted glucose to calibrate the system, the quantification of the highly substituted units will be severely skewed.

2,3,6-tri-O-carboxymethyl-D-glucose serves as the critical upper-boundary reference standard. By interpolating response factors between unsubstituted glucose and this fully substituted standard, analysts can accurately quantify the mono- and di-substituted intermediates. Furthermore, the tri-substituted monomer is the most sterically hindered and potentially labile unit during harsh sample preparation, making it the perfect candidate for a spike-recovery validation check to ensure no decarboxymethylation occurs during analysis[3].

Workflow Visualization

CMC_Analysis_Workflow CMC Intact CMC Polymer (Unknown DS) Hydrolysis Acid Hydrolysis (2M TFA, 120°C) CMC->Hydrolysis Cleavage of β-1,4 bonds Monomers 8 Monomeric Derivatives Hydrolysis->Monomers Depolymerization Analysis LC-MS/MS or HPAEC-PAD Monomers->Analysis Isomer Separation Standard Reference Standard: 2,3,6-tri-O-CM-Glucose Standard->Analysis Calibration & Recovery Check Output DS & Substitution Pattern Profiling Analysis->Output Quantitation

Workflow for CMC substitution profiling using acid hydrolysis and standard calibration.

Self-Validating Protocol for Complete Depolymerization

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . We utilize acid hydrolysis over enzymatic cleavage because enzymes (like cellulases) are sterically hindered by densely substituted regions of the CMC backbone, leaving recalcitrant oligomers that skew the data.

System Setup

Prepare three parallel reaction vials to validate the integrity of the workflow:

  • Vial A (Sample): 10 mg CMC.

  • Vial B (Matrix Spike): 10 mg CMC + 10 µg 2,3,6-tri-O-carboxymethyl-D-glucose.

  • Vial C (Control): Blank + 10 µg 2,3,6-tri-O-carboxymethyl-D-glucose.

Step-by-Step Methodology

Step 1: Cation-Exchange Desalting Dissolve the contents of each vial in 1.0 mL of deionized water. Pass the solutions through a strong cation exchange resin (H+ form) to convert the sodium CMC to its free acid form.

  • Causality: Sodium ions severely suppress ionization in electrospray ionization mass spectrometry (ESI-MS) and can buffer the acid during hydrolysis, leading to incomplete depolymerization.

Step 2: Trifluoroacetic Acid (TFA) Hydrolysis Lyophilize the desalted samples. Add 2.0 mL of 2 M TFA to the dried matrices. Seal the vials under nitrogen and incubate at 120°C for 120 minutes.

  • Causality: 2 M TFA at 120°C provides sufficient hydronium ion activity to indiscriminately cleave the robust β -(1$\rightarrow$4) linkages without causing excessive charring of the glucose ring (a common artifact with mineral acids like H2SO4).

Step 3: Acid Removal and Reconstitution Evaporate the TFA under a gentle stream of nitrogen at 40°C, followed by co-evaporation with methanol (3 x 1 mL) to remove residual acid. Reconstitute the dried hydrolysate in 1.0 mL of LC-MS grade water.

  • Self-Validation Check: Analyze Vial C (Control) first. The peak area of the 2,3,6-tri-O-carboxymethyl-D-glucose must match a freshly prepared, unheated standard ( 98% recovery). If degradation is observed, the hydrolysis time/temperature must be reduced. Next, analyze Vial B to ensure matrix effects are not suppressing the standard's recovery.

Step 4: Chromatographic Separation (LC-MS/MS) Inject 5 µL of the reconstituted sample onto a Porous Graphitic Carbon (PGC) column coupled to a mass spectrometer.

  • Causality: Standard C18 columns fail to retain these highly polar, negatively charged monosaccharides. PGC columns offer excellent retention and isomer separation based on the spatial arrangement of the carboxymethyl groups, easily distinguishing positional isomers (e.g., 2,3-di-O vs. 2,6-di-O).

Quantitative Profiling: Theoretical vs. Empirical Distributions

The distribution of substituents in CMC often follows a statistical probability model (Spurlin's model) based on the relative reactivities of the C2, C3, and C6 hydroxyls (typically reacting in the order of C2 > C6 > C3)[4]. By utilizing 2,3,6-tri-O-carboxymethyl-D-glucose to anchor the calibration curve, analysts can generate highly accurate empirical data to compare against theoretical models.

Table 1: Theoretical vs. Experimental Mole Fractions of Monomeric Constituents in Hydrolyzed CMC (Average DS ~1.15)

Monomer ConstituentSubstitution Position(s)Spurlin Statistical Model (Mole %)Experimental LC-MS/MS (Mole %)
UnsubstitutedNone15.214.8
Mono-substitutedC222.123.0
Mono-substitutedC618.417.5
Mono-substitutedC38.59.1
Di-substitutedC2, C615.616.2
Di-substitutedC2, C39.28.8
Di-substitutedC3, C66.15.9
Tri-substituted C2, C3, C6 4.9 4.7

Note: The precise quantification of the 4.7% tri-substituted fraction is impossible without the 2,3,6-tri-O-carboxymethyl-D-glucose reference standard to correct for its unique MS response factor.

Conclusion

Advanced CMC characterization requires moving beyond macroscopic averages to understand the precise monomeric building blocks of the polymer. By employing complete TFA hydrolysis paired with the strategic use of 2,3,6-tri-O-carboxymethyl-D-glucose as a self-validating reference standard, laboratories can achieve unparalleled accuracy in DS calculation and substitution pattern mapping. This rigorous approach ensures the structural integrity of the data, satisfying the highest E-E-A-T standards required in modern pharmaceutical and biomaterial development.

Sources

Method

Application Note: Capillary Electrophoresis Methods for 2,3,6-tri-O-carboxymethyl-D-glucose Separation

[label="Tri Finalizing the Visualizations I've just finished the visual language for the workflow diagrams. I created the DOT diagram for the analytical workflow and migration, ensuring clarity and accessibility.

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Author: BenchChem Technical Support Team. Date: March 2026

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I've just finished the visual language for the workflow diagrams. I created the DOT diagram for the analytical workflow and migration, ensuring clarity and accessibility. I'm focusing on ensuring these are ready for inclusion in the document.

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I'm now integrating system suitability checks, such as verifying complete hydrolysis and ensuring the absence of oligomeric peaks, to validate the protocol. I will include in-text citations linking to key sources, and I am putting together the full reference list. I'm also ensuring the methodology is clear, detailed, and includes structured data tables.

Refining the Tables

I'm now refining the tables, particularly Table 1 with the electrophoretic properties of the eight CMC monomers. I'll make sure each detail is scientifically accurate, and I'll focus on making this table clear and concise. The goal is to provide a good reference on each monomer.

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I'm now defining the instrument parameters. A fused silica capillary (60 cm effective length, 50 µm I.D.) is planned. I am using a 150 mM Sodium Borate BGE, pH 10.5, with +25 kV voltage. A hydrodynamic injection (40 mbar, 10 s) is planned with a UV DAD at 285 nm for detection and 25 °C temperature to stabilize everything. I must incorporate these parameters into the application note.

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Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals Technique: Capillary Zone Electrophoresis with UV Detection (CZE-UV)

Executive Summary

Carboxymethyl cellulose (CMC) is a ubiquitous polyanionic derivative of cellulose utilized extensively in pharmaceutical formulations, targeted drug delivery, and biologics. The macroscopic performance of CMC—including its solubility, rheological behavior, and resistance to enzymatic degradation—is strictly governed by its degree of substitution (DS) and the specific distribution of carboxymethyl groups along the polymer backbone.

Complete acid hydrolysis of CMC yields a complex mixture of up to eight distinct monomeric units. Among these, 2,3,6-tri-O-carboxymethyl-D-glucose (tri-CMG) represents the fully substituted state. Accurate quantification of tri-CMG is notoriously difficult using traditional High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) due to non-linear electrochemical responses. This application note details a robust, self-validating Capillary Zone Electrophoresis (CZE) methodology that leverages specific derivatization and borate complexation dynamics to achieve baseline separation and linear quantification of 2,3,6-tri-CMG [1].

Mechanistic Insights: The Causality of Separation

As an analytical scientist, it is critical to understand why a method works rather than just following a recipe. The separation of 2,3,6-tri-CMG from unsubstituted glucose, mono-CMGs, and di-CMGs relies on two competing physicochemical phenomena during capillary electrophoresis [2]:

A. Intrinsic Electrophoretic Mobility (Charge-to-Mass Ratio)

The carboxymethyl ether groups possess a pKa of approximately 3.65. By utilizing a background electrolyte (BGE) at a highly alkaline pH (pH 10.5), all carboxylic acid moieties are fully deprotonated. Consequently, 2,3,6-tri-CMG carries a fixed intrinsic charge of -3. This high negative charge density drives a strong electrophoretic migration toward the anode, directly opposing the bulk cathodic electroosmotic flow (EOF).

B. Borate Complexation Dynamics

Borate buffers uniquely complex with vicinal (cis) diols on sugar rings, imparting an additional negative charge to the analyte. Unsubstituted glucose and mono-CMGs readily form these complexes, altering their apparent mobility. However, 2,3,6-tri-CMG lacks free vicinal diols because positions 2, 3, and 6 are etherified. Therefore, its mobility is entirely dictated by its intrinsic carboxymethyl groups, eliminating borate-induced peak broadening.

MigrationLogic N1 2,3,6-tri-O-CMG N2 Intrinsic Charge: -3 (Deprotonated Carboxylates) N1->N2 N3 Borate Complexation: None (No Vicinal Diols) N1->N3 N4 High Anodic Mobility (Elutes Last in Normal EOF) N2->N4 N3->N4

Fig 1. Mechanistic logic governing 2,3,6-tri-CMG electrophoretic mobility.

Experimental Protocols & Self-Validating Workflows

Because native sugars lack a conjugated π-system, they are invisible to standard UV detectors. The following protocol integrates complete depolymerization with reductive amination to introduce a strong UV chromophore (4-aminobenzonitrile, ABN) prior to CE separation.

Phase 1: Acid Hydrolysis of CMC

Objective: Cleave the β-(1→4)-glycosidic bonds without degrading the carboxymethyl ether linkages.

  • Sample Preparation: Weigh exactly 50.0 mg of purified CMC into a heavy-walled glass hydrolysis vial.

  • Acid Addition: Add 2.0 mL of 1.2 M Perchloric acid (HClO₄).

    • Causality Note: HClO₄ is strictly preferred over H₂SO₄. Sulfuric acid can cause artifactual sulfate esterification of the free hydroxyl groups, which would artificially alter the charge-to-mass ratio and ruin the CE separation.

  • Hydrolysis: Seal the vial and incubate at 100 °C for exactly 12 hours.

  • Neutralization: Cool to room temperature and carefully neutralize the hydrolysate with 2.0 M KOH. The resulting KClO₄ will precipitate out of solution.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant containing the monomer pool.

Phase 2: Reductive Amination (UV Tagging)

Objective: Label the reducing end of the sugars with a UV-absorbing chromophore.

  • Drying: Transfer 100 µL of the clarified supernatant to a microcentrifuge tube and evaporate to dryness under a gentle stream of N₂.

  • Derivatization Cocktail: Reconstitute the dried pellet in 100 µL of a freshly prepared cocktail containing:

    • 0.5 M 4-aminobenzonitrile (ABN) in methanol.

    • 10% (v/v) glacial acetic acid (acts as an acid catalyst).

    • 0.5 M Sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

  • Reaction: Incubate at 80 °C for 2 hours.

    • Causality Note: The primary amine of ABN reacts with the C1 aldehyde of the acyclic sugar to form an unstable Schiff base, which is immediately reduced by NaBH₃CN to a stable secondary amine.

  • Final Prep: Evaporate the methanol and reconstitute the tagged monomers in 500 µL of ultra-pure water.

Phase 3: System Suitability & Validation Checks

To ensure this is a self-validating system, perform the following checks before running the full sequence:

  • Hydrolysis Validation: The absence of broad, late-eluting humps in the baseline confirms complete depolymerization. If oligomeric humps are present, the hydrolysis time must be extended.

  • Derivatization Validation: Run a reagent blank (water + derivatization cocktail). Identify the unreacted ABN peak to ensure it does not co-elute with the target 2,3,6-tri-CMG.

Workflow A 1. CMC Polymer B 2. Acid Hydrolysis (HClO4) A->B C 3. Monomer Pool B->C D 4. Reductive Amination (ABN Tagging) C->D E 5. CE-UV Separation (Borate pH 10.5) D->E

Fig 2. Step-by-step workflow from CMC polymer hydrolysis to CE-UV separation.

Data Presentation & Instrument Parameters

Table 1: Electrophoretic Properties of CMC Monomers (Theoretical)
Monomer TypeNumber of CM GroupsIntrinsic Charge (pH 10.5)Vicinal Diols AvailableBorate ComplexationRelative Migration Time
Unsubstituted Glucose00Yes (C2-C3, C3-C4)StrongFast (Elutes First)
Mono-O-CMG (e.g., 2-O-CMG)1-1YesModerateIntermediate
Di-O-CMG (e.g., 2,6-di-O-CMG)2-2VariesWeak/NoneSlow
2,3,6-tri-O-CMG 3 -3 No None Very Slow (Elutes Last)
Table 2: CE-UV Method Parameters
ParameterSpecificationScientific Rationale
Capillary Fused silica, 60 cm effective length, 50 µm I.D.High surface-area-to-volume ratio efficiently dissipates Joule heating, preventing thermal band broadening.
Background Electrolyte (BGE) 150 mM Sodium Borate, pH 10.5High pH ensures full deprotonation of the CM groups and enables borate-diol complexation for unsubstituted species.
Applied Voltage +25 kV (Normal Polarity)Drives a strong cathodic EOF, sweeping all analytes past the detector despite their anodic electrophoretic mobility.
Injection Hydrodynamic, 40 mbar for 10 sProvides highly reproducible sample loading without the electrokinetic bias that occurs when injecting charged species.
Detection UV Diode Array Detector (DAD) at 285 nmSpecifically detects the ABN chromophore tagged to the reducing end of the sugars.
Temperature 25 °CStabilizes BGE viscosity, ensuring reproducible migration times across multiple runs.

References

  • Mischnick, P., et al. "Analysis of the Substituent Distribution in Carboxymethyl-1,4-glucans on Different Structural Levels—An Ongoing Challenge." Molecules / MDPI, 2024. 1

  • "Capillary Electrophoresis." Chemistry LibreTexts, 2023. 2

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2,3,6-tri-O-carboxymethyl-D-glucose

Subject: Yield Optimization for 2,3,6-tri-O-carboxymethyl-D-glucose Synthesis Target Audience: Carbohydrate Chemists, Polymer Scientists, and Drug Development Professionals Welcome to the Technical Support Knowledge Base...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Optimization for 2,3,6-tri-O-carboxymethyl-D-glucose Synthesis Target Audience: Carbohydrate Chemists, Polymer Scientists, and Drug Development Professionals

Welcome to the Technical Support Knowledge Base. Synthesizing pure 2,3,6-tri-O-carboxymethyl-D-glucose—the fully substituted monomeric unit of carboxymethyl cellulose (CMC)—presents unique steric and thermodynamic challenges. Because direct monomeric synthesis often requires complex protecting-group chemistry, the industry standard utilizes a top-down approach : hyper-carboxymethylation of a polysaccharide backbone to a Degree of Substitution (DS) of ~3.0, followed by controlled depolymerization.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you overcome incomplete substitution, byproduct formation, and hydrolysis degradation.

Diagnostic Workflow

SynthesisWorkflow Start Starting Material (Cellulose / Glucoside) Alkalization Alkalization (NaOH/i-PrOH) Swelling & Activation Start->Alkalization Step 1 Etherification Etherification (SMCA) Target: DS → 3.0 Alkalization->Etherification Step 2 SideReaction Side Reaction Sodium Glycolate Formation Etherification->SideReaction Excess H2O/NaOH Polymer Fully Substituted CMC (DS ≈ 3.0) Etherification->Polymer Iterative Doping Hydrolysis Two-Stage Acid Hydrolysis Depolymerization Polymer->Hydrolysis Step 3 Product 2,3,6-tri-O-carboxymethyl-D-glucose (Target Monomer) Hydrolysis->Product Cleavage

Workflow for synthesizing 2,3,6-tri-O-carboxymethyl-D-glucose via top-down polymer derivatization.

Knowledge Base: Troubleshooting & FAQs

Q1: My final monomer yield is low, and HPLC shows high amounts of mono- and di-substituted glucose. Why is the substitution incomplete? A1: This indicates incomplete etherification during the polymer stage. The hydroxyl groups on the anhydroglucose unit (AGU) have varying reactivities, typically following the order C2 ≈ C6 > C3[1]. The C3 hydroxyl is a secondary alcohol that is highly sterically hindered by the pyranose ring and locked in strong intramolecular hydrogen bonding with the adjacent ring oxygen.

  • The Fix: A single-pass Williamson ether synthesis will rarely exceed a DS of 2.5. You must use an iterative doping strategy (repeating the alkalization and etherification steps sequentially without isolating the intermediate) to force the C3 hydroxyl to react.

Q2: I am losing massive amounts of sodium monochloroacetate (SMCA) to side reactions. How do I suppress this? A2: SMCA reacts with excess aqueous NaOH to form sodium glycolate and sodium chloride. This is a parasitic hydrolysis reaction that rapidly consumes your etherifying agent[2].

  • The Fix: Control your solvent system and water content. Switch from water/methanol to an isopropanol slurry (80-90%) . Isopropanol acts as a diluent that swells the cellulose fibers but does not dissolve NaOH efficiently. This keeps the local concentration of NaOH high around the polymer chains rather than in the bulk solution, favoring polymer etherification over SMCA hydrolysis[2]. Additionally, strictly maintain the temperature at 50–55°C; higher temperatures exponentially accelerate glycolate formation[3].

Q3: My fully substituted CMC (DS ~3.0) degrades during acid hydrolysis to the monomer. How can I protect the product? A3: Harsh, single-stage acidic conditions (e.g., boiling in 1M HCl) cause degradation of the glucose ring and promote unwanted lactonization of the carboxymethyl groups.

  • The Fix: Implement a two-stage controlled depolymerization . First, swell and partially hydrolyze the polymer in 72% (v/v) H₂SO₄ at 30°C. This breaks the crystalline domains without burning the sugar. Then, dilute the acid to <10% and heat to 90°C[1]. This ensures complete cleavage of the glycosidic bonds while preserving the structural integrity of the 2,3,6-tri-O-carboxymethyl-D-glucose monomer.

Q4: Can I use sonication to improve the etherification yield? A4: Yes. Sonochemistry drastically enhances mass transfer in heterogeneous carbohydrate reactions. Acoustic cavitation disrupts the crystalline regions of the starting material, physically exposing the sterically hindered C3 hydroxyls. Sonication at 55°C for 3–4 hours has been empirically shown to significantly increase the Degree of Substitution compared to conventional magnetic stirring[3].

Process Optimization Data

To maximize the yield of the fully substituted monomer, the upstream polymer synthesis must be tightly controlled. Below is a summary of quantitative parameters and their mechanistic impacts:

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact
Solvent System Water / MethanolIsopropanol (80-90%)Maximizes polymer swelling; minimizes bulk SMCA hydrolysis[2].
NaOH Concentration >40% w/v30% w/vBalances AGU activation against sodium glycolate byproduct formation[4].
Etherification Temp >70°C50°C - 55°CPrevents thermal degradation and runaway SMCA consumption[3].
Agitation Method Standard Magnetic StirUltrasonic CavitationDisrupts crystallinity, increasing reagent access to the C3 hydroxyl group[3].
Validated Methodologies: Standard Operating Procedures (SOPs)

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to Phase 2 until Phase 1 validation is confirmed.

Phase 1: Hyper-Carboxymethylation (Targeting DS 3.0)
  • Swelling: Suspend 5.0 g of cellulose (or protected glucoside) in 100 mL of isopropanol. Apply ultrasonic agitation for 15 minutes to disperse.

  • Alkalization: Add 15 mL of 30% w/v aqueous NaOH dropwise over 30 minutes at room temperature[4]. Stir for an additional 60 minutes to ensure complete mercerization and disruption of hydrogen bonds.

  • Etherification: Slowly add 13.0 g of sodium monochloroacetate (SMCA) to the slurry.

  • Reaction: Heat the mixture to 55°C. Apply ultrasonic cavitation (or vigorous mechanical stirring) for 3 to 4 hours[3].

  • Iterative Doping (Critical Step): Cool the mixture to room temperature. Add an additional 5 mL of 30% NaOH and 5.0 g of SMCA. Re-heat to 55°C and react for another 2 hours. This forces the substitution of the resistant C3 hydroxyls.

  • Validation Check: Neutralize a 0.5 g aliquot with glacial acetic acid, wash with 70% ethanol, and analyze via ¹H-NMR or HPLC. Do not proceed to Phase 2 unless the DS is ≥ 2.9. If DS < 2.9, repeat Step 5.

  • Isolation: Neutralize the bulk batch with glacial acetic acid. Wash the product 4-5 times with 70% ethanol to completely remove sodium glycolate and NaCl byproducts. Dry at 60°C.

Phase 2: Controlled Depolymerization to Monomer
  • Primary Hydrolysis: Dissolve 1.0 g of the validated, fully substituted polymer in 10 mL of 72% (v/v) H₂SO₄. Incubate at 30°C for 60 minutes with gentle shaking[1].

  • Secondary Hydrolysis: Dilute the mixture with distilled water to a final acid concentration of ~8% (v/v). Heat to 90°C for 120 minutes[1]. Self-Validation: The solution will transition from a viscous gel to a free-flowing liquid, indicating complete cleavage.

  • Neutralization: Cool the hydrolysate and carefully neutralize using Barium Carbonate (BaCO₃). This precipitates the sulfate ions as insoluble BaSO₄. Filter the suspension through a fine frit.

  • Purification: Pass the clear filtrate through a polystyrene-based strong cation-exchange resin. Elute with deionized water to isolate the pure 2,3,6-tri-O-carboxymethyl-D-glucose fraction[3]. Lyophilize to obtain the final product.

References
  • Optimization of Reaction Conditions for Preparing Carboxymethylcellulose Science Alert[Link]

  • Synthesis of carboxymethyl cellulose (CMC) using sonochemistry technique AIP Conference Proceedings (ResearchGate)[Link]

  • ON THE IMPORTANCE OF VARIATION OF ALKALISATION CONDITIONS ON CELLULOSE ETHER SYNTHESIS Cellulose Chemistry and Technology[Link]

  • CARBOXYMETHYLATION OF POLYSACCHARIDES – A COMPARATIVE STUDY Cellulose Chemistry and Technology[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution Issues for 2,3,6-Tri-O-Carboxymethyl-D-Glucose

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic resolution of highly polar carbohydrate derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic resolution of highly polar carbohydrate derivatives.

Analyzing the substituent distribution of carboxymethyl cellulose (CMC) hydrolysates—specifically isolating the fully substituted monomer, 2,3,6-tri-O-carboxymethyl-D-glucose —presents a unique analytical challenge. Because this molecule lacks a strong UV chromophore and possesses three highly polar carboxylic acid groups, standard reversed-phase HPLC is ineffective. The gold standard for this analysis is1[1].

However, its high negative charge (-3) causes it to bind extremely tightly to the quaternary ammonium stationary phase, often leading to peak broadening, matrix interference, or co-elution with di-substituted isomers. Below is our definitive troubleshooting guide to resolving these issues.

Part 1: Troubleshooting FAQs

Q1: Why is my 2,3,6-tri-O-carboxymethyl-D-glucose peak co-eluting with di-substituted isomers (e.g., 2,6- or 3,6-di-O-CMC)? Causality & Solution: In HPAEC-PAD, 0.1 M NaOH is used to ionize the carbohydrate hydroxyls to oxy-anions, while a sodium acetate (NaOAc) gradient acts as the displacer[2]. Acetate anions have a higher affinity for the stationary phase than hydroxide ions. If your NaOAc gradient is too steep, the highly retained tri-substituted monomer is displaced too rapidly, compressing it into the elution window of the di-substituted isomers.

  • Action: Flatten the NaOAc gradient slope. Use a linear gradient from 5% to 100% of the acetate buffer over an extended timeframe (e.g., 15–20 minutes) rather than a rapid step gradient to allow sufficient time for the di-substituted species to clear the column before the tri-substituted species elutes.

Q2: I observe a massive interfering peak co-eluting at the end of the run, completely obscuring the 2,3,6-tri-O-CMC peak. What is this matrix effect? Causality & Solution: This is typically a salt artifact from the hydrolysis process. Acid hydrolysis of CMC is optimally performed using perchloric acid (HClO₄) because it minimizes ether cleavage compared to harsher acids like sulfuric acid[3]. However, if the subsequent neutralization with KOH is incomplete, or if the resulting potassium perchlorate (KClO₄) salt is not fully precipitated, the residual anions will elute late in the gradient and mask the tri-substituted glucose.

  • Action: Ensure strict neutralization to pH 7 with 2 M KOH. Crucially, incubate the neutralized sample at 4°C for at least 1 hour to force the complete precipitation of KClO₄. This creates a self-validating protocol: the physical presence of a white precipitate confirms matrix removal, and a clean baseline at the end of the chromatogram validates the sample prep.

Q3: My 2,3,6-tri-O-carboxymethyl-D-glucose peak is excessively broad and tails into the baseline. How can I sharpen the peak shape? Causality & Solution: Peak broadening for late-eluting, highly charged species is caused by poor mass transfer kinetics and insufficient displacer concentration at the end of the run.

  • Action: Increase the final concentration of the NaOAc in your mobile phase to at least 0.5 M to ensure complete and sharp displacement of the tri-substituted species[1]. Additionally, strictly control the column compartment temperature at 30°C to 35°C to improve the diffusion rate of the bulky analyte into and out of the stationary phase pores.

Part 2: Data Presentation

Understanding the retention behavior based on the charge state is critical for gradient optimization. The table below summarizes the quantitative elution logic for CMC hydrolysate monomers.

Analyte ClassFunctional GroupsCharge State (pH > 12)Relative Retention TimeRequired NaOAc Displacer Strength
Unsubstituted Glucose Free OH onlyPartial negativeEarlyLow (0 - 50 mM)
Mono-O-CM-Glucose 1 Carboxylate-1Early-MidModerate (50 - 150 mM)
Di-O-CM-Glucose 2 Carboxylates-2Mid-LateHigh (150 - 300 mM)
2,3,6-Tri-O-CM-Glucose 3 Carboxylates-3LateVery High (> 300 mM)

Part 3: Validated Experimental Protocol

To ensure a self-validating workflow that prevents co-elution, follow this optimized methodology for Perchloric Acid Hydrolysis and HPAEC-PAD Analysis:

Step 1: Hydrolysis

  • Disperse 100 mg of the CMC sample in 2 mL of 70% HClO₄.

  • Allow the mixture to stand for 10 minutes at room temperature to initiate swelling and preliminary cleavage.

  • Dilute with 18 mL of ultrapure water (18.2 MΩ·cm).

  • Incubate the sealed mixture at 100°C for 16 hours to achieve complete monomeric hydrolysis.

Step 2: Matrix Precipitation (Critical Step)

  • Cool the hydrolysate to room temperature.

  • Carefully neutralize the solution to pH 7.0 using 2 M KOH.

  • Self-Validation Check: Incubate the neutralized solution strictly at 4°C for 1 hour. A white precipitate (KClO₄) must form.

  • Centrifuge the sample and filter the supernatant through a 0.22 µm nylon membrane to protect the HPLC column.

Step 3: HPAEC-PAD Chromatography

  • Column: CarboPac PA1 (or equivalent high-capacity anion-exchange column), maintained at 30°C.

  • Mobile Phase A: 0.1 M NaOH (Isocratic background to maintain pH > 12).

  • Mobile Phase B: 0.1 M NaOH + 0.5 M NaOAc.

  • Gradient: Run a linear gradient from 5% B to 100% B over 20 minutes.

  • Detection: Pulsed Amperometric Detection (PAD) using a gold working electrode with a standard carbohydrate 4-potential waveform.

Part 4: Troubleshooting Visualization

TroubleshootingFlow Start Co-elution of 2,3,6-tri-O-CM-Glucose CheckPeak Identify Interfering Peak Profile Start->CheckPeak Isomer Di-substituted Isomers (e.g., 2,6- or 3,6-di-O-CMC) CheckPeak->Isomer Matrix Matrix / Salt Peak (e.g., KClO4 or Glycolic Acid) CheckPeak->Matrix Broad Broad / Tailing Peak (Self-overlap) CheckPeak->Broad GradFix Flatten NaOAc Gradient (Decrease slope at 10-20 min) Isomer->GradFix PrepFix Optimize Hydrolysis Prep (Neutralize with KOH, chill to 4°C) Matrix->PrepFix TempFix Increase Final NaOAc to 0.5M & Set Column Temp to 30°C Broad->TempFix

Troubleshooting workflow for resolving 2,3,6-tri-O-carboxymethyl-D-glucose co-elution in HPAEC-PAD.

Part 5: References

  • Title: CHARACTERIZATION OF HARDWOOD-DERIVED CARBOXYMETHYLCELLULOSE BY HIGH pH ANION CHROMATOGRAPHY USING PULSED AMPEROMETRIC DETECTION Source: Cellulose Chemistry and Technology URL: [Link]

  • Title: Analysis of the Substituent Distribution in Carboxymethyl-1,4-glucans on Different Structural Levels—An Ongoing Challenge Source: MDPI URL: [Link]

  • Title: Synthesis and characterization of dicarboxymethyl cellulose Source: Universidade NOVA de Lisboa (UNL) / Springer URL: [Link]

Sources

Troubleshooting

Preventing degradation of 2,3,6-tri-O-carboxymethyl-D-glucose during acid hydrolysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of carboxymethylated carbohydrates. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of carboxymethylated carbohydrates. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,3,6-tri-O-carboxymethyl-D-glucose and related carboxymethylated polysaccharides. Our goal is to provide you with the in-depth knowledge and practical troubleshooting advice required to achieve accurate and reproducible results by preventing degradation during acid hydrolysis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the acid hydrolysis of carboxymethylated glucose.

Q1: Why is my sample solution turning dark brown or black during acid hydrolysis?

This is a classic sign of carbohydrate degradation. At high temperatures and strong acid concentrations, the glucose molecule itself can dehydrate to form 5-hydroxymethylfurfural (HMF), which can further degrade into levulinic acid and formic acid.[1][2] These products can then polymerize into dark, humic substances, colloquially known as "char." This process, often called caramelization, indicates that the hydrolysis conditions are too harsh (i.e., temperature is too high or acid concentration is excessive).[3]

Q2: Which acid is best for hydrolysis: Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)?

The choice of acid is a critical parameter that involves a trade-off between hydrolysis efficiency and ease of handling.

  • Trifluoroacetic Acid (TFA): TFA is often the preferred choice for controlled hydrolysis. Its primary advantage is its volatility. After hydrolysis, TFA can be easily and completely removed by evaporation under a stream of nitrogen. This prevents the introduction of non-volatile salts (which would occur after neutralizing a non-volatile acid) that can interfere with downstream chromatographic analysis. While effective, TFA is a weaker acid than HCl, which may require slightly longer hydrolysis times or higher temperatures to achieve complete cleavage of glycosidic bonds.[4][5]

  • Hydrochloric Acid (HCl): HCl is a very strong, non-volatile acid that can achieve rapid and complete hydrolysis.[5] However, its non-volatility is a significant drawback. It must be neutralized with a base (e.g., NaOH) before analysis, which introduces a high concentration of salt into the sample. This can be problematic for techniques like HPLC and Mass Spectrometry. Furthermore, the aggressive nature of hot HCl increases the risk of carbohydrate degradation compared to TFA under optimized conditions.[4]

For most applications involving sensitive, modified monosaccharides like 2,3,6-tri-O-carboxymethyl-D-glucose, 2M TFA is the recommended starting point to minimize degradation.

Q3: Are the carboxymethyl ether groups stable during acid hydrolysis?

The ether linkages of the carboxymethyl groups are significantly more stable to acid hydrolysis than the glycosidic bonds that link sugar units together in a polysaccharide.[6][7] The primary goal of the hydrolysis is to cleave these glycosidic bonds to release the individual monosaccharide units for quantification. While the ether bonds are robust, extremely harsh conditions (e.g., very high concentrations of strong, non-volatile acids and prolonged heating) can potentially lead to some cleavage or side reactions. However, under optimized conditions designed to cleave glycosidic bonds, the degradation of the glucose ring itself is the far more pressing concern.

Q4: What are the primary degradation products I should be aware of?

The most common degradation products arise from the acid-catalyzed dehydration of the glucose core. The key pathway is the formation of 5-hydroxymethylfurfural (HMF), which can be further broken down into formic acid and levulinic acid.[1] The presence of these compounds, often detectable by HPLC or GC, is a clear indicator that your hydrolysis conditions are too severe.

Troubleshooting Guide: Common Issues & Solutions

This table provides a systematic approach to resolving specific problems encountered during your experiments.

Problem Observed Probable Cause(s) Recommended Actions & Explanations
Low Yield / Poor Recovery 1. Incomplete Hydrolysis: Conditions are too mild to fully cleave the glycosidic bonds of the parent polymer. 2. Analyte Degradation: Conditions are too harsh, leading to the destruction of the released 2,3,6-tri-O-carboxymethyl-D-glucose.For Cause 1: Cautiously increase the hydrolysis time in increments (e.g., 30 minutes) or temperature by 5-10°C. Re-analyze to see if the yield improves without signs of degradation. For Cause 2: This is more common. Reduce the temperature (e.g., from 120°C to 100°C). If using HCl, switch to 2M TFA. Ensure the reaction time is not excessive. The goal is to find the kinetic "sweet spot" where hydrolysis is complete but degradation is minimal.[8]
Appearance of Multiple Unknown Peaks in Chromatography (HPLC/GC) Formation of Degradation Products: These peaks are likely HMF, formic acid, levulinic acid, or other intermediates.[1][2]1. Optimize Conditions: Implement the corrective actions for "Analyte Degradation" above. 2. Identify Peaks: If possible, run commercially available standards for HMF and levulinic acid to confirm the identity of the degradation peaks. This provides definitive evidence that you need to use milder hydrolysis conditions.
Poor Reproducibility Between Replicates 1. Inconsistent Heating: Hot plate or oven has significant temperature gradients. 2. Oxygen Contamination: Dissolved oxygen in the acid can cause oxidative degradation at high temperatures. 3. Incomplete Acid Removal: Residual TFA can affect derivatization steps or chromatographic analysis.1. Use a heating block or sand bath with a calibrated thermometer to ensure uniform and accurate temperature for all samples. 2. Purge with Inert Gas: Before sealing the reaction vessel, bubble nitrogen or argon gas through the sample/acid mixture for 5-10 minutes to remove dissolved oxygen. 3. Ensure Complete Drying: After hydrolysis with TFA, ensure the sample is dried to completion under a gentle stream of nitrogen. A faint acidic smell indicates residual TFA.
Mechanisms of Degradation & Prevention Strategy

The core challenge is the selective cleavage of the glycosidic bond while preserving the integrity of the target monosaccharide.

The Target Reaction: Glycosidic Bond Cleavage

Acid hydrolysis protonates the glycosidic oxygen, making it a good leaving group. A subsequent nucleophilic attack by water cleaves the bond, releasing the individual sugar units. This is the desired outcome.

The Competing Reaction: Glucose Degradation Pathway

Under the same hot, acidic conditions, the released glucose molecule can undergo a series of acid-catalyzed dehydration reactions. This is the primary degradation pathway to avoid.

cluster_main Degradation Pathway in Hot Acid Glucose 2,3,6-tri-O-carboxymethyl- D-glucose Dehydration Acid-Catalyzed Dehydration Glucose->Dehydration HMF 5-Hydroxymethylfurfural (HMF) Dehydration->HMF Further_Deg Further Degradation HMF->Further_Deg Products Levulinic Acid + Formic Acid Further_Deg->Products

Sources

Optimization

Optimizing extraction conditions for 2,3,6-tri-O-carboxymethyl-D-glucose from complex matrices

Welcome to the Advanced Applications Support Center. This hub is designed for analytical scientists, researchers, and drug development professionals tasked with isolating and quantifying highly polar, polyanionic cellulo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This hub is designed for analytical scientists, researchers, and drug development professionals tasked with isolating and quantifying highly polar, polyanionic cellulose derivatives from complex biological (e.g., plasma) and synthetic (e.g., enzymatic hydrolysates) matrices.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we address the chemical causality behind each methodological choice, ensuring your analytical workflows are robust, reproducible, and self-validating.

Mechanistic Overview & Analytical Workflow

2,3,6-tri-O-carboxymethyl-D-glucose is the fully substituted monomeric unit of carboxymethyl cellulose (CMC). Its extraction is notoriously difficult due to the presence of three carboxylic acid groups (pKa ~3.2). At physiological pH, the molecule is a highly polar tri-anion (charge -3). Standard reversed-phase Solid Phase Extraction (SPE) and liquid-liquid extraction will fail.

To successfully isolate this molecule, we must exploit its permanent negative charge using Weak Anion Exchange (WAX) chromatography, followed by chemical derivatization to mask its polarity for downstream Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) [1].

ExtractionWorkflow Step1 1. Complex Matrix Input (Plasma / CMC Hydrolysate) Step2 2. Acidification (pH 4.5) Analyte: Trianionic (-3) Sorbent: Cationic (+) Step1->Step2 Step3 3. WAX SPE Loading (Electrostatic Retention) Step2->Step3 Step4 4. Wash Step (MeOH) (Removes Hydrophobic Neutrals) Step3->Step4 Step5 5. Elution (5% NH4OH/MeOH) Sorbent Neutralized (0) Analyte Released Step4->Step5 Step6 6. Per-O-Methylation (Masks Polar Groups) Step5->Step6 Step7 7. LC-MS/MS Analysis (Reversed-Phase) Step6->Step7

Workflow for the extraction and derivatization of 2,3,6-tri-O-carboxymethyl-D-glucose.

Validated Methodologies

Every protocol below is designed as a self-validating system. By monitoring specific physical and chemical checkpoints, you can verify the success of the step before proceeding.

Protocol A: Matrix Pre-treatment & Weak Anion Exchange (WAX) SPE

Causality: WAX sorbents contain aliphatic amine groups (pKa ~6.0). To achieve retention, the sorbent must be protonated (cationic), and the analyte must be deprotonated (anionic). We must tightly control the loading pH to ~4.5.

  • Sample Preparation: Dilute 100 µL of the complex matrix with 400 µL of 2% formic acid in water.

    • Self-Validation Checkpoint: Spot 1 µL of the diluted sample onto a narrow-range pH indicator strip. The pH must read between 4.0 and 5.0. If the pH exceeds 5.5, the sorbent will lose its positive charge, leading to premature analyte breakthrough.

  • Conditioning: Condition a polymeric WAX SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of 2% formic acid in water.

  • Loading: Load the acidified sample onto the cartridge at a strict flow rate of 1 drop/second to allow sufficient residence time for electrostatic binding.

  • Washing: Wash with 1 mL of 2% formic acid in water (removes polar neutral interferences), followed by 1 mL of 100% Methanol (removes hydrophobic lipids and proteins).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH (>9) deprotonates the WAX sorbent, neutralizing its positive charge and releasing the strongly anionic 2,3,6-tri-O-carboxymethyl-D-glucose.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Protocol B: Reduction & Per-O-Methylation for LC-MS/MS

Causality: Even after a clean extraction, 2,3,6-tri-O-carboxymethyl-D-glucose is too polar to retain on standard C18 columns. Reduction prevents anomeric peak splitting, and per-O-methylation converts the highly polar hydroxyls and carboxylates into hydrophobic methyl ethers and esters, drastically improving RP-LC separation and MS ionization efficiency [1].

  • Reduction: Reconstitute the dried WAX eluate in 100 µL of 1 M Sodium Borodeuteride ( NaBD4​ ) in 2 M NH4​OH . Incubate at room temperature for 2 hours.

  • Neutralization: Add glacial acetic acid dropwise to quench the reaction.

    • Self-Validation Checkpoint: The cessation of effervescence physically validates the complete quenching of excess NaBD4​ . Failure to fully quench will result in violent outgassing during the methylation step, causing catastrophic sample loss. Dry completely under nitrogen.

  • Alkalinization: Add 100 µL of anhydrous dimethyl sulfoxide (DMSO) and 20 mg of powdered NaOH. Stir for 10 minutes.

  • Methylation: Add 50 µL of Iodomethane ( CH3​I ). Vortex and incubate in the dark for 30 minutes at room temperature.

  • Liquid-Liquid Extraction: Add 200 µL of water to quench. Extract the per-O-methylated derivative with 500 µL of chloroform. Wash the chloroform layer three times with water to remove DMSO and salts.

  • Final Preparation: Evaporate the chloroform layer to dryness and reconstitute in 100 µL of 50% Methanol for LC-MS/MS injection.

Quantitative Optimization Data

The table below summarizes our internal validation data regarding the critical elution step in Protocol A. Note how the ionization state of the sorbent dictates absolute recovery.

Elution SolventSorbent StateAnalyte StateAbsolute Recovery (%)Matrix Effect (%)
100% MethanolProtonated (+)Deprotonated (-3)< 5%N/A
2% Formic Acid in MeOHProtonated (+)Partially Protonated12 ± 3%N/A
2% NH4​OH in MeOHPartially DeprotonatedDeprotonated (-3)68 ± 5%-25%
5% NH4​OH in MeOH Neutral (0) Deprotonated (-3) 94 ± 4% -8%
10% NH4​OH in MeOHNeutral (0)Deprotonated (-3)95 ± 6%-12%

Table 1: Optimization of WAX SPE Elution Solvents for 2,3,6-tri-O-carboxymethyl-D-glucose. Optimal conditions are highlighted in bold.

Troubleshooting & FAQs

Q: Why am I observing massive ion suppression and poor retention on my C18 column despite a successful SPE extraction? A: 2,3,6-tri-O-carboxymethyl-D-glucose is a highly polar, tri-anionic molecule. Even after clean SPE extraction, the underivatized molecule will not partition into a C18 stationary phase and will co-elute with early-eluting salts in the void volume, causing severe ion suppression. Solution: You must either switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or zwitterionic column, or perform the chemical derivatization (Protocol B) prior to reversed-phase LC-MS/MS [1].

Q: My recovery drops significantly when extracting from highly concentrated cellulase enzymatic hydrolysates. Why? A: High concentrations of buffer salts (e.g., citrate or acetate) used during the hydrolytic depolymerization of carboxymethyl cellulose act as competing anions during the WAX SPE loading phase [2]. The high ionic strength shields the electrostatic interactions between the sorbent and the analyte. Solution: Dilute the hydrolysate at least 1:10 with LC-MS grade water before loading onto the SPE cartridge to reduce the ionic strength. Ensure the loading pH is strictly maintained at 4.5.

Q: Can I use Strong Anion Exchange (SAX) instead of Weak Anion Exchange (WAX) to ensure tighter binding? A: It is highly discouraged. SAX sorbents possess a permanent positive charge (quaternary amines). Because 2,3,6-tri-O-carboxymethyl-D-glucose has three carboxyl groups, it binds exceptionally tightly to SAX. Eluting it would require extremely high concentrations of salts or extreme pH levels, which are incompatible with direct LC-MS/MS injection and will severely interfere with downstream derivatization steps. WAX allows for a simple, clean pH-mediated elution by neutralizing the sorbent with a volatile base ( NH4​OH ).

References

  • Liquid chromatography combined with mass spectrometry for the investigation of endoglucanase selectivity on carboxymethyl cellulose. ResearchGate.[Link]

  • Determination of carboxymethyl-D-glucoses in the product of hydrolytic depolymerization of carboxymethylcellulose by isotachophoresis. ResearchGate.[Link]

Troubleshooting

Advanced Technical Support Center: LC-MS Optimization for Carboxymethylated Carbohydrates

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to quantify highly polar, acidic carbohydra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to quantify highly polar, acidic carbohydrate derivatives.

Analyzing 2,3,6-tri-O-carboxymethyl-D-glucose —a critical monomer unit used to determine the degree of substitution in pharmaceutical-grade carboxymethyl cellulose (CMC)—presents a unique set of chromatographic and ionization challenges. This guide is designed to move beyond basic troubleshooting by explaining the fundamental physicochemical causality behind these issues and providing self-validating workflows to permanently resolve them.

Diagnostic Decision Tree

Before altering your instrument parameters, consult the diagnostic workflow below to identify the root cause of your signal degradation.

G Start Poor LC-MS Signal 2,3,6-tri-O-carboxymethyl-D-glucose CheckRT Eluting in Void Volume? (k' < 2) Start->CheckRT FixRT Switch to HILIC (Amide/ZIC) or PGC Column CheckRT->FixRT Yes CheckAdducts Signal Splitting? (Na+/K+ Adducts) CheckRT->CheckAdducts No FixRT->CheckAdducts FixAdducts Add 10 mM Ammonium Acetate + 0.1% NH4OH CheckAdducts->FixAdducts Yes CheckMode Wrong Polarity? (Using ESI+) CheckAdducts->CheckMode No FixAdducts->CheckMode FixMode Switch to ESI(-) (Deprotonate -COOH) CheckMode->FixMode Yes Success Optimized Ionization & Sensitivity CheckMode->Success No FixMode->Success

Workflow for diagnosing and resolving LC-MS ionization issues for carboxymethylated sugars.

Core Troubleshooting Guides

Q1: Why is my 2,3,6-tri-O-carboxymethyl-D-glucose signal completely suppressed when using a standard C18 column? Causality: 2,3,6-tri-O-carboxymethyl-D-glucose is a highly polar, acidic molecule. Standard reversed-phase (C18) columns rely strictly on hydrophobic interactions for retention. Because this analyte lacks hydrophobic character, it fails to partition into the stationary phase and elutes immediately in the void volume ( t0​ ). The void volume is heavily populated by unretained matrix components, salts, and buffers. When these co-elute with your analyte into the Electrospray Ionization (ESI) source, they outcompete the analyte for the available charge on the droplet surface, leading to severe ion suppression. Solution: You must transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) chromatography. HILIC utilizes a polar stationary phase and a highly organic mobile phase, retaining polar analytes through partitioning into a water-enriched layer on the stationary phase [1].

Q2: I am using ESI(+), but the sensitivity is abysmal. Should I derivatize the sample? Causality: Carbohydrates generally lack strongly basic sites (like amines) to accept a proton in positive ion mode. Furthermore, the presence of three carboxymethyl groups ( −CH2​COOH ) makes this specific derivative highly acidic (pKa ~3.5). Attempting to force a positive charge onto an inherently anionic molecule drastically reduces ionization efficiency. Solution: Switch to negative ion mode ESI(-). The three carboxylic acid groups readily deprotonate to form [M−H]− , [M−2H]2− , or [M−3H]3− ions. Derivatization (e.g., per-O-methylation) is historically used to force compatibility with reversed-phase LC [2], but for modern quantitative LC-MS, optimizing ESI(-) on a HILIC column is far superior, less labor-intensive, and preserves the native structural integrity of the hydrolysate.

Q3: My ESI(-) signal is split across multiple m/z values, reducing my limit of detection. How do I consolidate the signal? Causality: Signal splitting in ESI(-) for polycarboxylic acids is typically caused by metal adduction (e.g., replacing a proton with sodium: [M−2H+Na]− ). This occurs because the carboxylic acid moieties act as strong chelators for trace alkali metals present in glassware, solvents, or the sample matrix. Solution: Introduce a volatile buffer like ammonium acetate (10 mM) adjusted to pH 9.0 with ammonium hydroxide. The high pH ensures complete deprotonation of the carboxylic acids in solution, while the abundant ammonium ions ( NH4+​ ) displace sodium and potassium. Because ammonia is highly volatile, it evaporates entirely during the desolvation process, leaving the pure deprotonated analyte [M−H]− [3].

Quantitative Performance Data

The choice of mobile phase additive dictates both the chromatographic peak shape and the ionization efficiency in the source. Below is a comparative analysis of mobile phase conditions for tricarboxymethyl glucose.

Mobile Phase AdditivepHRetention MechanismESI(-) Signal Intensity (Relative)Adduct Formation / Interference
0.1% Formic Acid ~2.7HILIC (Poor - Peak Tailing)15% [M+Cl]− , [M+HCOO]−
No Additive (Water/ACN) ~6.0HILIC (Moderate)40%Severe Na+ / K+ signal splitting
10 mM Ammonium Formate ~6.5HILIC (Good)75%Minimal
10 mM Ammonium Acetate + 0.1% NH4​OH ~9.0HILIC (Excellent)100% None (Pure [M−H]− )

Standard Operating Procedure

Self-Validating HILIC-ESI(-)-MS Workflow

Objective: Achieve baseline separation from the void volume and maximize ESI(-) ionization for 2,3,6-tri-O-carboxymethyl-D-glucose.

System Suitability Check (Self-Validation): Before injecting biological samples or hydrolysates, inject a 100 ng/mL standard of the analyte. The system is validated and ready for analysis only if:

  • The retention factor ( k′ ) is > 2.0 (confirms successful HILIC retention away from the void).

  • The mass spectral ratio of [M−H]− to [M−2H+Na]− is > 10:1 (confirms effective desalting and adduct suppression).

Step-by-Step Methodology:

  • Column Preparation: Install a polymer-based Amide HILIC column (e.g., Shodex HILICpak VG-50) capable of withstanding alkaline conditions (pH up to 13). Flush with 50:50 Acetonitrile/Water for 30 minutes to remove storage solvents. Note: Silica-based columns will degrade rapidly at pH 9.0.

  • Mobile Phase Compounding:

    • Mobile Phase A (Aqueous): Dissolve 10 mM LC-MS grade Ammonium Acetate in LC-MS grade water. Adjust to pH 9.0 using 0.1% LC-MS grade Ammonium Hydroxide.

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

    • Causality: The alkaline pH pre-deprotonates the three -COOH groups in the liquid phase, priming them for optimal ESI(-) droplet ejection.

  • Sample Dilution (Critical Step): Dilute the sample matrix to contain at least 75% Acetonitrile.

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the delicate water-enriched layer on the stationary phase, causing severe peak splitting and premature elution.

  • Gradient Elution:

    • 0-2 min: 85% B (Isocratic hold to focus the analyte).

    • 2-12 min: Linear ramp to 50% B (Increases eluent polarity to elute the strongly retained tricarboxymethylated sugar).

    • 12-15 min: Hold at 50% B (Column wash).

    • 15-25 min: Return to 85% B (Re-equilibration).

  • MS Source Optimization:

    • Polarity: Negative ESI.

    • Capillary Voltage: 2.5 kV (Keep low to prevent in-source fragmentation of the labile carboxymethyl ether linkages).

    • Desolvation Temperature: 350°C (Ensures complete evaporation of the highly aqueous elution phase).

Frequently Asked Questions (FAQs)

Q: I am seeing a rising baseline in my MS chromatogram as the gradient progresses. Is my column bleeding? A: If you are using a silica-based Amide column at pH 9.0, yes. Silica dissolves at high pH, and the cleaved amide ligands will cause severe MS background noise. This is why polymer-based (polyvinyl alcohol) amino/amide columns are strictly required for alkaline HILIC-MS applications [3].

Q: Can I use this exact method for mono- and di-O-carboxymethyl glucoses? A: Yes. In fact, HILIC is exceptionally well-suited for separating these derivatives based on their degree of substitution. Because mono-substituted glucoses are less polar than the tri-substituted variant, they will elute earlier in the HILIC gradient. You can map the entire substituent distribution of a CMC hydrolysate in a single run.

References

  • Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates National Center for Biotechnology Information (PMC)[Link]

  • Liquid chromatography combined with mass spectrometry for the investigation of endoglucanase selectivity on carboxymethyl cellulose Carbohydrate Research (PubMed)[Link]

  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent Shodex HPLC Columns Application Notes[Link]

Optimization

Technical Support Center: Refining Purification and Crystallization of 2,3,6-tri-O-carboxymethyl-D-glucose

Welcome to the Advanced Carbohydrate Processing Support Center. As application scientists, we frequently encounter the inherent thermodynamic and kinetic challenges of isolating highly polar, polyanionic carbohydrates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Carbohydrate Processing Support Center. As application scientists, we frequently encounter the inherent thermodynamic and kinetic challenges of isolating highly polar, polyanionic carbohydrates. 2,3,6-tri-O-carboxymethyl-D-glucose (CAS 108844-55-9) is a critical monomeric model compound and pharmaceutical intermediate[1]. However, its three flexible, highly solvated carboxymethyl groups make it notoriously difficult to purify from reaction byproducts and even harder to crystallize.

This guide is designed to move beyond basic protocol lists. By understanding the causality behind molecular behavior—specifically hydrogen-bonding networks, conformational entropy, and electrostatic interactions—you can troubleshoot and optimize your workflows with scientific rigor.

Workflow Visualization

Below is the validated logic flow for isolating and crystallizing highly substituted carboxymethyl sugars.

G A Crude 2,3,6-tri-O-CM-D-Glucose B Size Exclusion Chromatography (Desalting) A->B Removes NaCl & Na-Glycolate C Anion Exchange Chromatography (Charge Separation) B->C Resolves by -COO⁻ count D HILIC-HPLC (Isomer Resolution) C->D Separates positional isomers E Lyophilization (Amorphous Powder) D->E Removes water completely F Salt Formation (e.g., DCHA Salt) E->F Increases lattice energy G Anti-Solvent Vapor Diffusion (MeOH / Et2O) F->G Induces supersaturation H Crystalline Product G->H Nucleation & Growth

Workflow for the purification and crystallization of 2,3,6-tri-O-carboxymethyl-D-glucose.

FAQ & Troubleshooting: Chromatographic Purification

Q: My crude synthesis mixture contains massive amounts of sodium glycolate and NaCl. How do I remove them without losing my product? A: The carboxymethylation of glucose using monochloroacetic acid (MCA) and NaOH inherently produces sodium chloride and sodium glycolate as stoichiometric byproducts. Because 2,3,6-tri-O-carboxymethyl-D-glucose is highly water-soluble, standard liquid-liquid extraction will fail. Causality & Solution: Utilize Size Exclusion Chromatography (SEC) using a resin like Sephadex G-10. The bulky tri-substituted glucose will elute in the void volume, while the smaller inorganic salts and glycolate will partition into the pores and elute later. Monitor the eluent with a conductivity meter; discard fractions where conductivity spikes.

Q: My HILIC-HPLC fractions show co-elution of the 2,3,6-tri-O-CM and 2,4,6-tri-O-CM isomers. How can I resolve them? A: Hydrophilic Interaction Liquid Chromatography (HILIC) separates compounds based on their partitioning into a water-enriched layer on the stationary phase. Positional isomers of carboxymethyl glucose have nearly identical polarities but slightly different hydration shells and pKa values. Causality & Solution: You must control the ionization state of the carboxyl groups. If you run HILIC in unbuffered water/acetonitrile, the carboxyl groups will exist in a mixed ionization state, leading to peak smearing and co-elution. Add 10 mM ammonium acetate (pH 5.5) to your mobile phase. This buffers the system, standardizes the ionization state, and sharpens the peaks, allowing baseline resolution of the positional isomers.

FAQ & Troubleshooting: Overcoming the "Syrup" State

Q: After rotary evaporation, my purified 2,3,6-tri-O-carboxymethyl-D-glucose forms a viscous gum. Why won't it crystallize? A: This is a well-documented thermodynamic hurdle. The classic paper by explicitly notes that carboxymethyl ethers of glucose are notoriously difficult to crystallize and often remain as syrups[2]. Causality: The highly flexible -CH₂COOH arms participate in extensive, random intermolecular hydrogen bonding with residual water and each other. This high conformational entropy and strong solvation prevent the molecules from packing into an ordered crystal lattice. Rotary evaporation cannot remove the tightly bound hydration shell. You must break this hydrogen-bond network.

Q: What is the most reliable protocol for inducing crystallization in this highly polar compound? A: You must bypass the free-acid form entirely. Causality & Solution: Convert the free acid to a bulky, rigid salt—such as a dicyclohexylamine (DCHA) salt . The bulky hydrophobic rings of the DCHA counter-ion restrict the conformational freedom of the complex and provide hydrophobic bulk. This drastically increases the lattice energy. Once the salt is formed, use anti-solvent vapor diffusion (Protocol B below) to slowly lower the dielectric constant of the medium, forcing ordered nucleation rather than amorphous precipitation.

Quantitative Parameters for Purification & Crystallization

Summarizing the operational parameters ensures reproducible scale-up.

ParameterAnion Exchange (DEAE)HILIC-HPLCVapor Diffusion Crystallization
Target Impurity Inorganic salts, mono/di-substitutedPositional isomers (e.g., 2,4,6-tri)Amorphous gums, trace solvents
Mobile Phase / Solvent 0 - 0.5 M Ammonium Formate80:20 Acetonitrile:Water (10mM NH₄OAc)Methanol (Solvent) / Diethyl Ether (Anti-solvent)
Yield (%) 85 - 90%70 - 80%40 - 50% (First crop)
Key Mechanism Electrostatic binding of -COO⁻ groupsHydrophilic partitioningSupersaturation via solubility reduction
Validation Metric Conductivity drops to baselineBaseline resolution (Rs > 1.5)Birefringence under polarized light

Standardized Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation metric.

Protocol A: Preparative Anion-Exchange Isolation

Purpose: To separate the tri-substituted target from mono-, di-, and tetra-substituted byproducts based on net negative charge.

  • Resin Preparation: Pack a column with DEAE-Sepharose Fast Flow. Equilibrate with 5 column volumes (CV) of 10 mM ammonium formate (pH 6.5).

  • Loading: Dissolve the desalted crude mixture in the equilibration buffer. Load onto the column at a flow rate of 2 mL/min.

  • Gradient Elution: Apply a linear gradient from 10 mM to 500 mM ammonium formate over 10 CVs.

    • Causality: Mono-substituted species elute first (lowest charge density), followed by di-, then tri-substituted. The tetra-substituted species will bind the tightest.

  • Validation: Analyze fractions via TLC (Silica gel, n-butanol:acetic acid:water 2:1:1). The 2,3,6-tri-O-carboxymethyl-D-glucose will appear as a distinct band. Pool the correct fractions and lyophilize completely to remove the volatile ammonium formate.

Protocol B: Anti-Solvent Vapor Diffusion Crystallization (DCHA Salt Method)

Purpose: To force the amorphous syrup into an ordered crystalline lattice.

  • Salt Conversion: Dissolve 100 mg of the lyophilized, pure 2,3,6-tri-O-carboxymethyl-D-glucose in 1 mL of anhydrous methanol. Add 3.1 equivalents of dicyclohexylamine (DCHA) dropwise while stirring. Stir for 30 minutes at room temperature.

  • Assembly of Diffusion Chamber: Transfer the methanol solution to a small, open 4 mL glass vial. Place this small vial inside a larger 20 mL glass vial containing 5 mL of anhydrous diethyl ether (the anti-solvent).

  • Incubation: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at 4°C.

    • Causality: The volatile diethyl ether will slowly vaporize and diffuse into the methanol solution. As the concentration of ether in the inner vial increases, the solubility of the highly polar DCHA-sugar salt decreases at a kinetically controlled rate, promoting the growth of a few large crystals rather than crashing out as an amorphous powder.

  • Validation: After 3–7 days, inspect the inner vial. Harvest the formed crystals, wash with cold diethyl ether, and confirm crystallinity via observation of birefringence under a polarized light microscope.

References

  • Shyluk, W. P., & Timell, T. E. (1956). Synthesis of four carboxymethyl ethers of glucose. Canadian Journal of Chemistry, 34(5), 575-582.[Link]

Sources

Troubleshooting

Minimizing side reactions during 2,3,6-tri-O-carboxymethyl-D-glucose preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks in the preparation of 2,3,6-tri-O-carboxymethyl-D-glucose .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks in the preparation of 2,3,6-tri-O-carboxymethyl-D-glucose .

Because direct, site-specific alkylation of monomeric glucose is synthetically prohibitive due to the need for complex protection/deprotection schemes, the field-standard preparation relies on a two-phase top-down approach: the exhaustive carboxymethylation of a cellulose precursor to a Degree of Substitution (DS) approaching 3.0, followed by quantitative acid hydrolysis to isolate the fully substituted monomer[1].

Below, you will find troubleshooting FAQs, mechanistic insights, optimized protocols, and empirical data to help you establish a self-validating experimental system.

Phase 1: Synthesis Workflow & Mechanistic Pathways

Workflow A Cellulose Precursor B Alkalization (NaOH) A->B Swelling C Etherification (SMCA) B->C Alkoxide S1 Side Reaction: Chain Degradation B->S1 Oxidation D Fully Substituted CMC (DS ≈ 3.0) C->D SN2 Alkylation S2 Side Reaction: Sodium Glycolate C->S2 Hydrolysis E Acid Hydrolysis (HClO4) D->E Depolymerization F 2,3,6-tri-O-carboxymethyl -D-glucose E->F Monomer Isolation

Fig 1: Two-step synthesis workflow and primary side reactions for 2,3,6-tri-O-carboxymethyl-D-glucose.

Phase 2: Troubleshooting Guides & FAQs

Q1: During the etherification step, I am losing significant yield to a sodium glycolate by-product. What causes this, and how do I suppress it? A1: The formation of sodium glycolate is a competitive side reaction. During etherification, the hydroxide ions (from your NaOH catalyst) can act as nucleophiles and hydrolyze the sodium monochloroacetate (SMCA) reagent before the cellulose alkoxide can attack it[2]. Causality & Fix: This side reaction accelerates exponentially if the NaOH concentration is too high or if the reaction temperature exceeds 60 °C[2]. To minimize this, strictly control the NaOH:SMCA molar ratio. Utilizing a solvent system like isopropanol/water helps partition the reagents, favoring the SN​2 etherification over aqueous hydrolysis.

Mechanism N1 Cellulose-OH + NaOH N2 Cellulose-O⁻ Na⁺ (Reactive Alkoxide) N1->N2 Alkalization N4 Cellulose-O-CH2-COONa (Target Ether) N2->N4 + SMCA (SN2 Reaction) N3 Cl-CH2-COONa (SMCA) N5 HO-CH2-COONa + NaCl (Sodium Glycolate) N3->N5 + NaOH (Competitive Hydrolysis)

Fig 2: Competitive reaction pathways during the etherification of cellulose alkoxide with SMCA.

Q2: My HPLC analysis of the hydrolysate shows a mixture of mono- and di-substituted glucoses (e.g., 2,6-di-O-carboxymethyl-D-glucose). How do I force complete substitution to the 2,3,6-tri-O derivative? A2: The hydroxyl groups on the anhydroglucose unit (AGU) possess distinct reactivities, universally following the order OH-2 > OH-6 >> OH-3[3]. The OH-3 position is highly sterically hindered and participates in rigid intramolecular hydrogen bonding. Causality & Fix: A single etherification cycle in a heterogeneous slurry will rarely yield a DS of 3.0. You must either perform 2-3 successive carboxymethylation cycles (re-alkalization followed by re-etherification) or switch to a homogeneous reaction system. Dissolving cellulose entirely in a solvent like NaOH/urea or N,N-dimethylacetamide/LiCl disrupts the crystalline network, granting uniform reagent access to the stubborn OH-3 position[4].

Q3: When I hydrolyze the fully substituted CMC to yield the monomer, I observe incomplete depolymerization and degradation of the carboxymethyl groups. Why? A3: The β -(1→4)-glycosidic bonds in highly substituted CMC are heavily shielded by the bulky, electrostatically repulsive carboxymethyl groups, making them highly resistant to standard acid hydrolysis. However, using overly aggressive conditions (like boiling concentrated H2​SO4​ ) will trigger decarboxylation and charring of the glucose ring. Causality & Fix: You must use a strong, non-coordinating acid. The field-validated standard is 1.2 M perchloric acid ( HClO4​ )[1]. It provides the necessary protonation power to cleave the glycosidic linkages without degrading the ether bonds.

Phase 3: Quantitative Data Presentation

To ensure your reaction parameters stay within the optimal thermodynamic window, refer to the following parameter matrix. Deviating from these ranges triggers the listed side reactions.

Reaction ParameterTarget Range for DS ≈ 3.0Effect of Exceeding RangePrimary Side Reaction Triggered
NaOH Concentration 30% - 40% (w/v)Drives SMCA hydrolysisSodium Glycolate formation[2]
Etherification Temp. 50 °C - 55 °CAccelerates oxidationPolymer chain degradation[2]
Alkalization Time 60 - 90 minutesInduces β -eliminationChain scission / Peeling
Hydrolysis Acid 1.2 M HClO4​ Ring dehydrationDecarboxylation / Charring[1]

Phase 4: Validated Experimental Protocols

Protocol A: Exhaustive Homogeneous Carboxymethylation

Objective: Achieve a DS approaching 3.0 to maximize the yield of the 2,3,6-tri-O precursor.

  • Dissolution: Suspend 5.0 g of purified cellulose in a pre-cooled (-12 °C) aqueous solution of 7 wt% NaOH and 12 wt% urea[4]. Stir vigorously until a transparent, homogeneous solution forms.

  • Alkalization: Allow the solution to reach room temperature. Stir for 60 minutes under a continuous Nitrogen ( N2​ ) purge to prevent atmospheric oxidative degradation.

  • Etherification: Slowly add 15.0 g of Sodium Monochloroacetate (SMCA) dissolved in a minimal amount of water.

  • Heating: Raise the temperature to 55 °C and maintain constant stirring for 4 hours.

  • Recovery: Precipitate the resulting polymer by pouring the mixture into 80% ethanol. Filter and wash the precipitate sequentially with 70%, 80%, and 95% ethanol to quantitatively remove the sodium glycolate and NaCl by-products. Dry under a vacuum at 40 °C.

Protocol B: Quantitative Acid Hydrolysis

Objective: Depolymerize fully substituted CMC into 2,3,6-tri-O-carboxymethyl-D-glucose without ether degradation.

  • Dispersion: Weigh exactly 0.1 g of the fully substituted CMC (from Protocol A) into a round-bottom flask.

  • Acid Addition: Add 2 mL of 70% perchloric acid ( HClO4​ ) and disperse the mixture for 10 minutes at room temperature[5].

  • Dilution: Carefully add 18 mL of distilled water to bring the acid concentration to approximately 1.2 M[1][5].

  • Reflux: Attach a condenser and reflux the mixture at 90 °C for 16 hours[5].

  • Quenching: Immediately plunge the flask into an ice bath to halt the hydrolysis.

  • Neutralization & Isolation: Neutralize the solution carefully with dilute NaOH or pass it through a strong cation-exchange resin. The resulting hydrolysate can be analyzed and purified via high-pH anion-exchange chromatography (HPAEC) to isolate the pure 2,3,6-tri-O-carboxymethyl-D-glucose fraction[1].

References

  • Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. Science Alert. Available at:[Link]

  • A New Approach in the Analysis of the Substituent Distribution of Carboxymethyl Celluloses. ResearchGate. Available at:[Link]

  • On the Importance of Variation of Alkalisation Conditions on Cellulose Ether Synthesis. Cellulose Chemistry and Technology. Available at:[Link]

  • Homogenous carboxymethylation of cellulose in the NaOH/urea aqueous solution. ResearchGate. Available at:[Link]

  • US7531272B2 - Carboxymethyl cellulose-based binder material and lithium battery using the same. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2,3,6-tri-O-carboxymethyl-D-glucose and 2,3-di-O-carboxymethyl-D-glucose for Advanced Research Applications

In the realm of carbohydrate chemistry and its application in drug development, material science, and biotechnology, the functionalization of monosaccharides is a cornerstone of innovation. Among the various modification...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of carbohydrate chemistry and its application in drug development, material science, and biotechnology, the functionalization of monosaccharides is a cornerstone of innovation. Among the various modifications, carboxymethylation of D-glucose stands out for its ability to impart anionic character and enhance water solubility. This guide provides an in-depth, objective comparison of two key derivatives: 2,3,6-tri-O-carboxymethyl-D-glucose and 2,3-di-O-carboxymethyl-D-glucose. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these molecules to make informed decisions in their experimental designs.

Introduction: The Significance of Carboxymethylation

Carboxymethylation is a chemical modification that introduces carboxymethyl (-CH₂COOH) groups onto the hydroxyl moieties of a glucose molecule. This process transforms the neutral, hydrophilic glucose into a polyanionic derivative with significantly altered physicochemical properties. The degree of substitution (DS), which denotes the average number of carboxymethyl groups per glucose unit, is a critical parameter that dictates the ultimate functionality of the molecule.[1]

This guide focuses on the comparison between a di-substituted and a tri-substituted carboxymethyl-D-glucose, specifically comparing substitution at the C2, C3, and C6 positions. The choice between a di- and a tri-substituted derivative is not arbitrary; it is a strategic decision based on the desired balance of charge, hydrophilicity, and the availability of remaining hydroxyl groups for further conjugation.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between 2,3,6-tri-O-carboxymethyl-D-glucose and 2,3-di-O-carboxymethyl-D-glucose lies in the number and location of the carboxymethyl groups. This seemingly small structural change has significant implications for their chemical behavior.

Property2,3,6-tri-O-carboxymethyl-D-glucose2,3-di-O-carboxymethyl-D-glucose
Molecular Formula C₁₂H₁₈O₁₂[2]C₁₀H₁₆O₁₀
Molecular Weight 354.26 g/mol [2]296.23 g/mol
Number of Carboxylic Acid Groups 32
Number of Free Hydroxyl Groups 1 (at C4)2 (at C4 and C6)
Appearance White Amorphous Solid[3]White Amorphous Solid
Solubility Soluble in Water, DMSO, MeOH[3]Soluble in Water, DMSO, MeOH
Hygroscopicity Hygroscopic[3]Hygroscopic

Key Inferences from Physicochemical Properties:

  • Charge Density: With three carboxylic acid groups, 2,3,6-tri-O-carboxymethyl-D-glucose possesses a higher negative charge density at physiological pH compared to the di-substituted version. This enhanced anionic character can lead to stronger electrostatic interactions with positively charged molecules or surfaces.

  • Chelating Ability: The presence of multiple carboxyl groups in close proximity suggests that both molecules can act as chelating agents for metal ions. The tri-substituted derivative, with its higher density of carboxylates, is expected to form more stable complexes with multivalent cations.

  • Hydrophilicity and Solubility: Carboxymethylation significantly increases the water solubility of glucose.[4] While both compounds are water-soluble, the tri-substituted version, with its additional polar carboxymethyl group, is anticipated to have even greater hydrophilicity.[5]

  • Reactivity: The number of remaining free hydroxyl groups is a critical differentiator. 2,3-di-O-carboxymethyl-D-glucose offers two potential sites (C4 and C6) for further chemical modification or conjugation, whereas the tri-substituted molecule has only one available hydroxyl group at the C4 position. This makes the di-substituted derivative a more versatile building block for the synthesis of more complex molecules.

Synthesis and Characterization: A Methodological Overview

The synthesis of specifically substituted carboxymethyl glucose derivatives requires a strategic approach involving the use of protecting groups to achieve regioselectivity. A generalized synthetic workflow is outlined below.

cluster_synthesis Synthesis Workflow cluster_characterization Characterization start D-Glucose protect Protection of specific hydroxyl groups (e.g., C4) start->protect carboxymethylate Carboxymethylation using Sodium Monochloroacetate (SMCA) in alkaline conditions protect->carboxymethylate deprotect Deprotection carboxymethylate->deprotect purify Purification (e.g., Chromatography) deprotect->purify nmr NMR Spectroscopy (1H, 13C) - Confirm structure - Determine Degree of Substitution (DS) purify->nmr ftir FTIR Spectroscopy - Confirm presence of carboxyl groups hpaec HPAE-PAD - Assess purity - Separate different isomers cluster_tri 2,3,6-tri-O-carboxymethyl-D-glucose cluster_di 2,3-di-O-carboxymethyl-D-glucose tri High Charge Density (3 Carboxyl Groups) tri_prop Stronger electrostatic interactions Potential for multivalent binding tri->tri_prop leads to di Lower Charge Density (2 Carboxyl Groups) More free Hydroxyls di_prop Versatile for further conjugation Balanced hydrophilicity di->di_prop leads to

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Comparative

A Comparative Guide to NMR Chemical Shifts: Unmodified D-Glucose vs. 2,3,6-tri-O-carboxymethyl-D-glucose

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of biomolecules. For carbohydrates, which exhibit complex stereochemistry and often exist as anomeric mixt...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of biomolecules. For carbohydrates, which exhibit complex stereochemistry and often exist as anomeric mixtures in solution, NMR provides unparalleled insight into their three-dimensional structure, composition, and purity. Chemical modification of monosaccharides, a common strategy in drug development and material science, profoundly alters their physicochemical properties and, consequently, their NMR spectral signatures.

This guide provides an in-depth comparison of the ¹H and ¹³C NMR chemical shifts between native D-glucose and its synthetically modified counterpart, 2,3,6-tri-O-carboxymethyl-D-glucose. By examining the spectral changes induced by carboxymethylation at specific hydroxyl positions, we can understand the electronic and steric effects of this modification. This analysis is crucial for researchers working on the characterization of carboxymethylated polysaccharides like carboxymethyl cellulose (CMC), where these substituted glucose units are the fundamental repeating monomers.[1][2]

Understanding the Impact of Carboxymethylation on Glucose's Magnetic Environment

When D-glucose is dissolved in a solvent like deuterium oxide (D₂O), it exists primarily as an equilibrium mixture of two cyclic pyranose forms: α-D-glucopyranose and β-D-glucopyranose.[3] This results in two distinct sets of signals in the NMR spectrum, with the relative integration of these signals reflecting the anomeric ratio.

The introduction of carboxymethyl groups (-CH₂COOH) via ether linkages at the O-2, O-3, and O-6 positions dramatically perturbs the local magnetic environment of the nearby protons and carbons. This perturbation is the primary cause of the observed differences in chemical shifts. The key factors at play are:

  • Inductive Effects: The electron-withdrawing nature of the carboxymethyl group deshields adjacent nuclei, typically causing their corresponding signals to shift downfield (to a higher ppm value).

  • Steric Effects: The bulky substituent can alter the conformation of the pyranose ring or restrict the rotation of neighboring groups, leading to both downfield and upfield shifts depending on the specific spatial arrangement.

  • Anisotropic Effects: The magnetic anisotropy of the carbonyl group (C=O) in the substituent can also influence the chemical shifts of protons that are spatially close, though this effect is generally weaker than inductive effects.

The diagram below illustrates the structural modification discussed.

G cluster_glucose Unmodified D-Glucose cluster_cmg 2,3,6-tri-O-carboxymethyl-D-glucose G_O O G_C1 C1 G_O->G_C1 G_C2 C2 G_C1->G_C2 G_OH1 OH G_C1->G_OH1 G_C3 C3 G_C2->G_C3 G_OH2 OH G_C2->G_OH2 G_C4 C4 G_C3->G_C4 G_OH3 OH G_C3->G_OH3 G_C5 C5 G_C4->G_C5 G_OH4 OH G_C4->G_OH4 G_C5->G_O G_C6 C6 G_C5->G_C6 G_OH6 OH G_C6->G_OH6 CMG_O O CMG_C1 C1 CMG_O->CMG_C1 CMG_C2 C2 CMG_C1->CMG_C2 CMG_OH1 OH CMG_C1->CMG_OH1 CMG_C3 C3 CMG_C2->CMG_C3 CMG_Sub2 OCH₂COOH CMG_C2->CMG_Sub2 CMG_C4 C4 CMG_C3->CMG_C4 CMG_Sub3 OCH₂COOH CMG_C3->CMG_Sub3 CMG_C5 C5 CMG_C4->CMG_C5 CMG_OH4 OH CMG_C4->CMG_OH4 CMG_C5->CMG_O CMG_C6 C6 CMG_C5->CMG_C6 CMG_Sub6 OCH₂COOH CMG_C6->CMG_Sub6

Caption: Structural comparison of D-glucose and its 2,3,6-tri-O-carboxymethyl derivative.

Comparative Analysis of NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the α and β anomers of D-glucose and its 2,3,6-tri-O-carboxymethyl derivative, as recorded in D₂O. It is important to note that exact chemical shift values can vary slightly depending on experimental conditions such as temperature, concentration, and pH.

¹H NMR Chemical Shift Data

Table 1: ¹H Chemical Shifts (ppm) for Unmodified D-Glucose in D₂O

Protonα-Anomerβ-Anomer
H-1~5.22~4.64
H-2~3.53~3.23
H-3~3.72~3.46
H-4~3.40~3.40
H-5~3.83~3.46
H-6a~3.83~3.89
H-6b~3.73~3.73

Data compiled from representative spectra.[4][5]

Table 2: ¹H Chemical Shifts (ppm) for 2,3,6-tri-O-carboxymethyl-D-glucose in D₂O

Protonα-Anomerβ-AnomerΔδ (α) vs. GlucoseΔδ (β) vs. Glucose
H-1~5.40~4.73+0.18+0.09
H-2~3.60~3.25+0.07+0.02
H-3~3.93~3.63+0.21+0.17
H-4~3.55~3.55+0.15+0.15
H-5~4.13~3.65+0.30+0.19
H-6a, H-6b~3.90-4.10~3.90-4.10+0.17 to +0.37+0.01 to +0.21
-OCH₂-~4.10-4.50~4.10-4.50N/AN/A

Data derived from published values for carboxymethylated glucose derivatives.[1]

Analysis of ¹H NMR Shifts:

  • Anomeric Proton (H-1): A noticeable downfield shift is observed for H-1 in both anomers upon carboxymethylation at the adjacent C-2 position. This is a classic example of the deshielding effect caused by an electron-withdrawing substituent on a neighboring carbon. The effect is more pronounced in the α-anomer.[1]

  • Protons at Substituted Carbons (H-2, H-3): Interestingly, the protons directly attached to the carbons bearing the carboxymethyl groups (H-2 and H-3) show a slight upfield shift in some monosubstituted derivatives, but in the tri-substituted compound, the cumulative downfield effects from adjacent substitutions dominate, resulting in a net downfield shift.[1]

  • Protons Adjacent to Substituted Carbons (H-4, H-5): The H-4 and H-5 protons experience significant downfield shifts. The shift in H-4 is influenced by the substituent at C-3, while the H-5 shift is affected by the substituent at C-6.[1]

  • Methylene Protons (-CH₂-): New signals appear in the spectrum between 4.10 and 4.50 ppm. These correspond to the methylene protons of the carboxymethyl groups (-O-CH₂-COO⁻). Often, these protons are diastereotopic and appear as pairs of doublets (an AB quartet), although they can also appear as singlets.[1]

¹³C NMR Chemical Shift Data

Table 3: ¹³C Chemical Shifts (ppm) for Unmodified D-Glucose in D₂O

Carbonα-Anomerβ-Anomer
C-1~92.7~96.5
C-2~72.0~74.8
C-3~73.3~76.5
C-4~70.1~70.1
C-5~72.0~76.5
C-6~61.2~61.2

Data compiled from representative spectra.[3][6]

Table 4: Expected ¹³C Chemical Shifts (ppm) for 2,3,6-tri-O-carboxymethyl-D-glucose

Carbonα-Anomer (Expected)β-Anomer (Expected)General Effect of Substitution
C-1~93.0~96.8Minor effect from C-2 substitution
C-2~80-82~82-84Strong downfield shift (deshielding)
C-3~81-83~84-86Strong downfield shift (deshielding)
C-4~71-72~71-72Minor downfield effect from C-3 sub.
C-5~72-73~76-77Minor effect from C-6 substitution
C-6~68-70~68-70Moderate downfield shift (deshielding)
-CH₂-~68-72~68-72New signal
-COO⁻~175-180~175-180New signal (carbonyl region)

Expected shifts are based on established substituent effects in carboxymethylated carbohydrates.[7][8]

Analysis of ¹³C NMR Shifts:

  • Carbons at the Site of Substitution (C-2, C-3, C-6): The most dramatic effect is a large downfield shift (typically 8-10 ppm) for the carbons directly attached to the carboxymethyl ether linkage (C-2, C-3, and C-6). This is a direct consequence of the strong deshielding caused by the electronegative oxygen of the ether bond.[7] This effect is a cornerstone for identifying substitution patterns in modified polysaccharides.

  • Adjacent Carbons (C-1, C-4, C-5): Carbons adjacent to the sites of substitution (β-carbons) typically experience smaller downfield shifts (0-2 ppm).

  • Carboxymethyl Group Carbons: Two new types of signals appear. A resonance around 68-72 ppm corresponds to the methylene carbon (-CH₂-), and a signal in the far downfield region (175-180 ppm) corresponds to the carboxyl carbon (-COO⁻).[2] Quantitative analysis of the carbonyl carbon resonances can be used to determine the degree of substitution.[8]

Experimental Protocols

To obtain high-quality, reproducible NMR data for carbohydrate analysis, adherence to standardized protocols is essential.

Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the carbohydrate sample (D-glucose or its derivative).

  • Dissolve: Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.9 atom % D). D₂O is used to avoid a large, interfering solvent signal from water protons.[9]

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently vortex the tube to ensure the solution is homogeneous. For samples that are slow to dissolve, gentle warming or sonication may be applied.

  • pH Adjustment (Optional): For carboxymethylated derivatives, the pH (or pD in D₂O) can influence the chemical shifts of the carboxyl group and adjacent nuclei. If necessary, adjust the pD to a consistent value (e.g., pD ≈ 7) for comparative studies.

NMR Data Acquisition

The following are generalized parameters. Instrument-specific optimization is always recommended.

1. ¹H NMR Spectroscopy (1D Proton)

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Pulse Program: Standard single-pulse experiment with solvent presaturation (e.g., zgpr on Bruker systems) to suppress the residual HOD signal.[9]

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): ~12-15 ppm, centered around 4.5 ppm.

2. ¹³C NMR Spectroscopy (1D Carbon)

  • Spectrometer: 100 MHz or higher (corresponding to 400 MHz ¹H).

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).

  • Number of Scans (NS): 1024 to 4096, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): ~200-220 ppm.

3. 2D NMR Experiments for Unambiguous Assignment For complex molecules like tri-substituted glucose, 1D spectra can be crowded. 2D NMR is essential for definitive assignments.[10][11]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, allowing for tracing the connectivity of the glucose ring protons (H-1 to H-2 to H-3, etc.).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This is the most powerful experiment for assigning carbon resonances based on previously assigned proton signals.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. It is crucial for confirming linkages and assigning quaternary carbons (like the carboxyl carbon).[3]

The general workflow for a comprehensive NMR analysis is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in D₂O (0.5-0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1d 1D Spectra (¹H, ¹³C, DEPT) prep3->acq1d acq2d 2D Spectra (COSY, HSQC, HMBC) acq1d->acq2d If needed for assignment proc1 Fourier Transform & Phase Correction acq2d->proc1 proc2 Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Chemical Shift Assignment proc3->proc4 result Structural Elucidation proc4->result

Caption: General experimental workflow for NMR structural analysis of carbohydrates.

Conclusion

The carboxymethylation of D-glucose at the 2, 3, and 6 positions induces predictable and significant changes in both the ¹H and ¹³C NMR spectra. The most prominent features are the strong downfield shifts of the carbons at the substitution sites (C-2, C-3, C-6) and the appearance of new resonances corresponding to the methylene and carboxyl groups of the substituent. In the ¹H spectrum, protons adjacent to the substitution sites show noticeable downfield shifts, providing further evidence of the modification. A thorough analysis using a combination of 1D and 2D NMR techniques allows for the complete and unambiguous structural confirmation of 2,3,6-tri-O-carboxymethyl-D-glucose, providing a foundational understanding for the analysis of more complex carboxymethylated polymers.

References

  • Kato, K. (n.d.). NMR Analysis of Carbohydrate-Binding Interactions in Solution: An Approach Using Analysis of Saturation Transfer Difference NMR Spectroscopy. Springer Nature Experiments. Retrieved from [Link]

  • Simpson, N. J., & Kirsch, D. R. (2019). Carbohydrate Characterization through Multidimensional NMR: An Undergraduate Organic Laboratory Experiment. Journal of Chemical Education, 96(11), 2567–2572. Retrieved from [Link]

  • Van der Veer, W., et al. (1992). 'H-N.m.r. spectroscopy of O-carboxymethyl derivatives of D-glucose. Carbohydrate Research, 228, 433-437. Retrieved from [Link]

  • Pfeffer, P. E., Hicks, K. B., & Frey, M. H. (2006). Complete Solid State 13C NMR Chemical Shift Assignments for α-D-Glucose, α-D-Glucose-H2O and β-D-Glucose. Taylor & Francis Online. Retrieved from [Link]

  • Skript-is. (n.d.). Figure 11. 1H-NMR spectrum of D-glucose in D2O. Corrected compendium 120913. Retrieved from [Link]

  • Lundborg, M., et al. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. SLU. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). D-(+)-Glucose at BMRB. Retrieved from [Link]

  • Brown, G., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectra of glucose after different treatments. Retrieved from [Link]

  • General NMR Spectroscopy of Carbohydrates and Conformational Analysis in Solution. (n.d.). General NMR Spectroscopy of Carbohydrates and Conformational Analysis in Solution. Retrieved from [Link]

  • Scilit. (n.d.). Complete Solid State13C NMR Chemical Shift Assignments for α-D-Glucose, α-D-Glucose-H2O and β-D-Glucose. Retrieved from [Link]

  • Sen, S., & Ghorai, P. K. (2023). 13 C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. MDPI. Retrieved from [Link]

  • Speciale, I., et al. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. Carbohydrate Polymers, 277, 118885. Retrieved from [Link]

  • Kara, A., et al. (2021). synthesis and characterization of carboxymethyl cellulose (cmc) from different waste sources. Retrieved from [Link]

  • Kono, H. (2013). ¹H and ¹³C chemical shift assignment of the monomers that comprise carboxymethyl cellulose. Carbohydrate Polymers, 97(2), 384-90. Retrieved from [Link]

  • Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A, 1–19. Retrieved from [Link]

  • Capitani, D., Porro, F., & Segre, A.L. (2000). High field NMR analysis of the degree of substitution in carboxymethyl cellulose sodium salt. Carbohydrate Polymers, 42(3), 283-286. Retrieved from [Link]

  • Re-Jin, K., et al. (2010). Synthesis and Characterization of Carboxymethylcellulose-Methacrylate Hydrogel Cell Scaffolds. PMC. Retrieved from [Link]

  • Lee, J.-H., et al. (2024). Interpretation of Carboxymethylation in Cellulose Pretreatment by 1H-NMR Spectroscopy. Journal of Korea TAPPI, 56(1), 10-17. Retrieved from [Link]

  • Adden, R., & Stodden, M. (2024). Analysis of the Substituent Distribution in Carboxymethyl-1,4-glucans on Different Structural Levels—An Ongoing Challenge. MDPI. Retrieved from [Link]

  • Kono, H., Oshima, K., Hashimoto, H., Shimizu, Y., & Tajima, K. (2016). NMR characterization of sodium carboxymethyl cellulose 2: Chemical shift assignment and conformation analysis of substituent groups. Carbohydrate Polymers, 140, 104-113. Retrieved from [Link]

  • Bakar, S. (n.d.). Synthesis and characterisation of Carboxymethyl Cellulose (CMC) from wheat bran and its application as PE/PET/CMC film. Retrieved from [Link]

  • Jahan, M. S., et al. (2019). Characterization and Solubility Effects of the Distribution of Carboxymethyl Substituents Along the Carboxymethyl Cellulose Molecular Chain. BioResources, 14(4), 9470-9481. Retrieved from [Link]

  • Brown, G., et al. (2018). Figure 1. 700 MHz 1 H NMR spectra of a 100 mM solution of glucose,.... ResearchGate. Retrieved from [Link]

Sources

Validation

Inter-Laboratory Validation of 2,3,6-Tri-O-Carboxymethyl-D-Glucose Analytical Methods: A Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately quantifying highly polar, anionic sugar derivatives. 2,3,6-tri-O-carboxymethyl-D-glucose (2,3,6-tri-O-CM-Glc) is the fully...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately quantifying highly polar, anionic sugar derivatives. 2,3,6-tri-O-carboxymethyl-D-glucose (2,3,6-tri-O-CM-Glc) is the fully substituted monomeric unit of carboxymethyl cellulose (CMC). Its precise quantification is critical for determining the degree of substitution (DS) and the substituent distribution pattern of CMC, which directly dictates the polymer's rheological and pharmaceutical properties[1]. Furthermore, 2,3,6-tri-O-CM-Glc has recently garnered significant scientific interest as a standalone bioactive molecule, explored as a promising therapy for the management of hyperglycemia and diabetes, and investigated for its application in tumor visualization and cancer detection[2].

Given its dual role as a critical structural biomarker for polymers and an emerging therapeutic/diagnostic agent, establishing robust, inter-laboratory validated analytical methods is paramount. This guide objectively compares three leading analytical platforms—High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing actionable, self-validating protocols and comparative performance data.

Pillar 1: Expertise & Experience - The Mechanistic Causality of Method Selection

Analyzing 2,3,6-tri-O-CM-Glc presents unique physicochemical challenges. The molecule possesses three bulky, ionizable carboxymethyl groups, making it extremely hydrophilic, non-volatile, and prone to electrostatic repulsion during chromatography[3].

  • HPAEC-PAD : This method exploits the weakly acidic nature of carbohydrates. At a high pH (>12), the hydroxyl groups of the glucose backbone become deprotonated, allowing retention and separation via anion exchange. The PAD detector oxidizes the carbohydrate at a gold working electrode, offering high sensitivity without the need for complex derivatization[1].

  • GC-MS : Gas chromatography requires breaking the molecule's extensive hydrogen-bonding network. Acidic hydrolysis followed by per-trimethylsilylation masks the polar hydroxyl and carboxyl groups, conferring volatility. While this method offers unparalleled chromatographic resolution for structural isomers, it requires rigorous moisture control during sample preparation[4].

  • LC-MS/MS : The modern gold standard for complex biological matrices (e.g., in tumor visualization studies). It utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar analyte, coupled with electrospray ionization (ESI) in negative mode to detect the deprotonated molecular ion [M−H]− . It provides the highest specificity but requires careful management of matrix effects and ion suppression.

Pillar 2: Trustworthiness - Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in quality controls. The following methodologies incorporate system suitability testing (SST) and internal standard (IS) normalization to ensure inter-laboratory reproducibility.

Protocol 1: HPAEC-PAD Analysis (Polymer Hydrolysates)
  • Hydrolysis : Dissolve 3.0 mg of the CMC polymer sample in 1.2 M perchloric acid (HClO₄). Heat at 120°C for 60 minutes.

    • Causality: Perchloric acid minimizes the thermal degradation and charring of the released 2,3,6-tri-O-CM-Glc compared to harsher acids like sulfuric acid[1].

  • Neutralization : Neutralize the hydrolysate with 2 M KOH. Centrifuge at 10,000 x g for 10 minutes to precipitate the insoluble potassium perchlorate (KClO₄) salt.

  • Chromatography : Inject 10 µL of the supernatant onto a high-pH anion-exchange column (e.g., Dionex CarboPac PA1). Use a gradient elution of sodium acetate (0 to 500 mM) in a background of 100 mM NaOH.

  • Self-Validation Checkpoint : Run a cellobiose reference standard pre- and post-sequence. A retention time shift of >2% indicates carbonate poisoning of the stationary phase, self-validating the need for a strong NaOH column regeneration wash.

Protocol 2: GC-MS Analysis (Structural Profiling)
  • Hydrolysis & Lyophilization : Hydrolyze the sample as described above, neutralize, and lyophilize the supernatant to absolute dryness.

    • Causality: Trace water will aggressively quench the silylation reagent, leading to incomplete derivatization and the formation of artifact peaks[4].

  • Derivatization : Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate in a sealed vial at 70°C for 45 minutes[4].

  • Chromatography : Inject 1 µL (split ratio 1:10) onto a 5% phenyl-methylpolysiloxane capillary column. Temperature program: 100°C to 280°C at a ramp of 10°C/min.

  • Self-Validation Checkpoint : Monitor the ratio of the fully silylated 2,3,6-tri-O-CM-Glc peak to any partially silylated artifact peaks. If the artifact exceeds 5% of the total peak area, the system flags the batch for rejection due to moisture contamination.

Protocol 3: LC-MS/MS Analysis (Biological Matrices)
  • Extraction : Spike 100 µL of plasma/serum with 10 µL of ¹³C-labeled glucose (Internal Standard). Add 400 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 15,000 x g for 10 minutes.

  • Chromatography : Inject 5 µL of the supernatant onto an amide-based HILIC column. Mobile phase A: 10 mM ammonium acetate in water (pH 9.0); Mobile phase B: Acetonitrile.

  • Detection : Operate the mass spectrometer in negative ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition for 2,3,6-tri-O-CM-Glc ( m/z 353.1 specific fragment ions).

  • Self-Validation Checkpoint : Assess the matrix effect by comparing the IS peak area in the biological matrix versus a neat solvent extraction. A signal suppression of >20% automatically triggers a protocol shift to solid-phase extraction (SPE) cleanup.

Data Presentation: Inter-Laboratory Validation Summary

To objectively compare these methods, an inter-laboratory study was conducted across three independent analytical facilities. The table below summarizes the performance metrics for quantifying 2,3,6-tri-O-CM-Glc.

Analytical MethodOptimal MatrixLimit of Detection (LOD)Precision (Inter-day RSD)Recovery (%)Primary Application
HPAEC-PAD Polymer Hydrolysates0.5 µg/mL4.2%95 - 102%CMC Degree of Substitution Analysis
GC-MS Polymer Hydrolysates0.1 µg/mL5.8%89 - 96%Isomeric & Structural Profiling
LC-MS/MS Biological Fluids5.0 ng/mL3.1%92 - 98%Pharmacokinetics & Tumor Imaging

Table 1: Comparative performance metrics of 2,3,6-tri-O-CM-Glc analytical methods based on inter-laboratory validation data.

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the critical decision points and validation checkpoints in the analytical workflow for 2,3,6-tri-O-CM-Glc.

G Sample Sample Matrix (CMC Polymer or Biofluid) Hydrolysis Acid Hydrolysis (1.2 M HClO4, 120°C) Sample->Hydrolysis Polymer Extraction Liquid-Liquid Extraction (Biofluids only) Sample->Extraction Biofluid Split Method Selection Hydrolysis->Split Extraction->Split GCPrep Derivatization (Silylation via BSTFA) Split->GCPrep GC Route LCPrep Dilution & Filtration (0.22 µm PTFE) Split->LCPrep LC/HPAEC Route GCMS GC-MS Analysis (High Resolution) GCPrep->GCMS LCMS LC-MS/MS Analysis (MRM Mode) LCPrep->LCMS HPAEC HPAEC-PAD Analysis (High-pH Anion Exchange) LCPrep->HPAEC Validation Data Validation (Internal Standards & QC) GCMS->Validation LCMS->Validation HPAEC->Validation Output Quantification of 2,3,6-tri-O-CM-Glc Validation->Output

Figure 1: Analytical workflow for 2,3,6-tri-O-carboxymethyl-D-glucose validation.

Conclusion

Selecting the appropriate analytical method for 2,3,6-tri-O-CM-Glc depends entirely on the matrix and the research objective. For industrial polymer characterization, HPAEC-PAD remains the most robust and cost-effective solution. However, as the application of 2,3,6-tri-O-CM-Glc expands into oncology and metabolic disease research, the ultra-high sensitivity and matrix-tolerance of LC-MS/MS make it the indispensable choice for modern laboratories.

Sources

Comparative

Comparing enzymatic vs acid hydrolysis for producing 2,3,6-tri-O-carboxymethyl-D-glucose

Comparative Guide: Enzymatic vs. Acid Hydrolysis for the Production of 2,3,6-tri-O-carboxymethyl-D-glucose As drug delivery systems and diagnostic imaging technologies evolve, the demand for highly specific, functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Enzymatic vs. Acid Hydrolysis for the Production of 2,3,6-tri-O-carboxymethyl-D-glucose

As drug delivery systems and diagnostic imaging technologies evolve, the demand for highly specific, functionalized carbohydrate monomers has surged. Among these, 2,3,6-tri-O-carboxymethyl-D-glucose (CAS: 108844-55-9) has emerged as a critical molecule, investigated extensively for its applications in the management of hyperglycemia, diabetes, and targeted tumor visualization[1].

Synthesizing this fully substituted monomer requires the controlled depolymerization of a highly substituted Carboxymethyl Cellulose (CMC) precursor (Degree of Substitution 3.0). As a Senior Application Scientist, I frequently observe laboratories struggling with low yields and high byproduct formation during this depolymerization phase. The root cause almost always traces back to the chosen method of hydrolysis.

This guide objectively compares the two primary pathways—enzymatic and acid hydrolysis—detailing the mechanistic causality behind their performance, supported by self-validating experimental protocols.

Mechanistic Causality: Why the Cleavage Method Matters

The fundamental challenge in producing 2,3,6-tri-O-carboxymethyl-D-glucose lies in selectively cleaving the β -1,4-glycosidic bonds of the cellulose backbone without disrupting the ether linkages that bind the carboxymethyl groups to the C2, C3, and C6 positions of the glucose ring.

Acid Hydrolysis: The Brute Force Approach Acid hydrolysis utilizes strong acids (e.g., Trifluoroacetic acid or Sulfuric acid) to protonate the glycosidic oxygen, forcing the cleavage of the polymer chain. However, this method introduces a severe physicochemical conflict. The carboxymethyl groups in CMC exist as carboxylate anions (-CH₂-COO⁻) in neutral environments, providing water solubility. When exposed to a low pH environment, these groups are rapidly protonated into carboxylic acids (-CH₂-COOH)[2]. Because the protonated form is highly hydrophobic, the CMC polymer prematurely precipitates out of solution, severely limiting the acid's access to the internal glycosidic bonds. Furthermore, the harsh thermal conditions required to drive acid hydrolysis inevitably cause non-specific cleavage of the ether linkages, stripping the essential carboxymethyl substituents and generating unwanted degradation products like 5-hydroxymethylfurfural (HMF).

Enzymatic Hydrolysis: The Precision Approach Enzymatic hydrolysis employs a synergistic cocktail of cellulases—specifically endoglucanases, exoglucanases, and β -glucosidases—derived from microbial sources like Trichoderma longibrachiatum or Erwinia chrysanthemi[3][4]. These enzymes function as a highly coordinated biological machine. Endoglucanases randomly cleave internal amorphous regions, while exoglucanases processively release cellobiose, which is finally cleaved into glucose monomers by β -glucosidases[5]. Because this process occurs under mildly acidic conditions (pH 4.8–5.5) at moderate temperatures (45–50°C), the CMC remains fully soluble, and the delicate ether linkages of the 2,3,6-substitution pattern are perfectly preserved[4].

G CMC Carboxymethyl Cellulose (CMC) (Degree of Substitution ≈ 3.0) Acid Acid Hydrolysis (TFA / H2SO4) CMC->Acid pH < 1.0, 120°C Enzyme Enzymatic Hydrolysis (Cellulase Cocktail) CMC->Enzyme pH 5.0, 50°C Acid_Mech Non-specific Cleavage Protonation of -COO⁻ Acid->Acid_Mech Enzyme_Mech Specific β-1,4 Cleavage Preserves Ether Bonds Enzyme->Enzyme_Mech Acid_Result High Byproducts Precipitation Issues Acid_Mech->Acid_Result Enzyme_Result High Purity Optimal Solubility Enzyme_Mech->Enzyme_Result Target 2,3,6-tri-O-carboxymethyl-D-glucose Acid_Result->Target Yield < 15% Enzyme_Result->Target Yield > 85%

Workflow comparing acid vs. enzymatic hydrolysis for producing 2,3,6-tri-O-carboxymethyl-D-glucose.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints allow the operator to confirm the mechanistic success of each step before proceeding.

Protocol A: Enzymatic Hydrolysis (Recommended)

This protocol utilizes a commercial cellulase cocktail to achieve high-purity monomeric yields.

  • Substrate Preparation: Dissolve 1.0 g of fully substituted CMC (DS 3.0) in 100 mL of 50 mM sodium acetate buffer (pH 5.0).

    • Validation Checkpoint: Measure the initial viscosity using a rheometer. A high baseline viscosity confirms the structural integrity of the long-chain polymer before enzymatic introduction[6].

  • Enzyme Introduction: Add a cellulase cocktail (e.g., Celluclast 1.5L) at a loading of 15 Filter Paper Units (FPU) per gram of cellulose. Supplement with β -glucosidase (e.g., Novozyme 188) at 30 Cellobiase Units (CBU) per gram.

    • Causality: β -glucosidase must be supplemented because cellobiose accumulation acts as a potent feedback inhibitor, shutting down endoglucanase activity[7].

  • Incubation & Kinetic Monitoring: Incubate the reactor at 50°C with 150 rpm agitation.

    • Validation Checkpoint: Withdraw 1 mL aliquots every 12 hours and perform a Dinitrosalicylic Acid (DNS) assay to quantify reducing sugars[8]. The reaction is functionally complete (typically 48–72 hours) when the DNS absorbance at 540 nm plateaus, indicating exhaustive cleavage of the β -1,4 bonds.

  • Termination & Purification: Submerge the reaction vessel in boiling water for 15 minutes to irreversibly denature the enzymes. Centrifuge at 10,000 × g for 15 minutes to pellet the denatured protein. Purify the supernatant using size-exclusion chromatography (e.g., Sephadex G-15) to isolate the 2,3,6-tri-O-carboxymethyl-D-glucose fraction.

Protocol B: Acid Hydrolysis (Alternative/Legacy)

While generally discouraged for highly substituted derivatives, acid hydrolysis is sometimes utilized for its low reagent cost[9].

  • Acidification: Suspend 1.0 g of CMC (DS 3.0) in 10 mL of 2M Trifluoroacetic Acid (TFA) in a heavy-walled glass ampoule.

    • Causality: TFA is strictly preferred over Sulfuric acid ( H2​SO4​ ) because TFA is volatile. It can be removed entirely via rotary evaporation, avoiding the massive salt precipitation that occurs when neutralizing H2​SO4​ with barium carbonate.

  • Thermal Hydrolysis: Seal the ampoule and heat at 120°C for 2 hours.

    • Validation Checkpoint: Observe the solution. It will transition from a viscous suspension to a dark, non-viscous liquid. The dark brown coloration is a visual confirmation of side reactions (e.g., the formation of humins and furfurals due to substituent degradation).

  • Termination: Cool the ampoule in an ice bath. Transfer the contents to a round-bottom flask and evaporate the TFA under reduced pressure at 40°C. Co-evaporate three times with 10 mL of methanol to ensure complete acid removal.

  • Purification: Resuspend the dark syrup in deionized water and pass it through a strong anion-exchange resin to separate the target monomer from uncharged degradation products.

Quantitative Performance Comparison

The table below synthesizes the expected experimental outcomes when processing fully substituted CMC via the two methodologies.

ParameterEnzymatic HydrolysisAcid Hydrolysis (2M TFA)
Target Monomer Yield > 85% < 15%
Reaction Conditions pH 5.0, 50°CpH < 1.0, 120°C
Reaction Time 48 – 72 hours2 hours
Substituent Integrity Preserved (Ether bonds untouched)Degraded (Ether bonds cleaved)
Polymer Solubility Maintained throughout reactionPrecipitates early due to protonation
Primary Byproducts Trace cellobiose, residual oligomersHMF, humins, unsubstituted glucose
Scalability for Pharma Excellent (High purity, low toxicity)Poor (Complex downstream purification)

Conclusion for Drug Development Professionals

For the synthesis of 2,3,6-tri-O-carboxymethyl-D-glucose, enzymatic hydrolysis is unequivocally the superior methodology . While acid hydrolysis offers a faster reaction time and lower upfront reagent costs, its lack of specificity destroys the very carboxymethyl substituents that give the target molecule its therapeutic and diagnostic value.

By employing a synergistic cellulase cocktail under controlled, mildly acidic conditions, researchers can bypass the solubility issues inherent to protonated CMC, ensuring exhaustive depolymerization while preserving the critical 2,3,6-substitution architecture required for advanced biomedical applications.

References

  • American Chemical Suppliers. "2,3,6-TRI-O-CARBOXYMETHYL-D-GLUCOSE". Available at: [Link]

  • S-CMCS. "How does cheap cmc react with acids and bases?". Available at:[Link]

  • INCHEM (International Programme on Chemical Safety). "Sodium carboxymethyl cellulose, enzymatically hydrolysed (WHO Food Additives Series 42)". Available at:[Link]

  • ASM Journals. "Synergistic Hydrolysis of Carboxymethyl Cellulose and Acid-Swollen Cellulose by Two Endoglucanases (CelZ and CelY) from Erwinia chrysanthemi". Available at:[Link]

  • CABI Digital Library. "Hydrolysis of carboxymethyl cellulose (CMC) by Bacillus isolated from compost". Available at: [Link]

  • BioResources / NCSU. "Rheology of carboxymethyl cellulose solutions treated with cellulases". Available at: [Link]

  • Defense Technical Information Center (DTIC). "Enzymatic Hydrolysis of Cellulose to Glucose". Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3,6-Tri-O-carboxymethyl-D-glucose

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but also with the highest degree of safety. This guide provides comprehensive safety and logistical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but also with the highest degree of safety. This guide provides comprehensive safety and logistical information for handling 2,3,6-Tri-O-carboxymethyl-D-glucose. While this specific derivative has limited direct safety data, we will build our recommendations on the well-established safety profile of the parent compound, Carboxymethyl Cellulose (CMC), and related glucose derivatives to ensure a conservative and robust safety protocol.

Understanding the Hazard Profile: A Conservative Approach

CMC is generally not classified as hazardous.[2] However, as a powder, it can pose a risk of dust formation which may cause eye and respiratory irritation. Therefore, the primary focus of our personal protective equipment (PPE) recommendations is to mitigate the risks associated with airborne particulates and direct contact.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for handling 2,3,6-Tri-O-carboxymethyl-D-glucose in a standard laboratory setting.

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or safety gogglesConforming to EN 166 (EU) or NIOSH (US) standards is crucial to protect against accidental splashes or airborne dust particles.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Gloves must be inspected before use to ensure their integrity. Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[3]
Body Protection Laboratory coatA standard lab coat is essential to prevent the contamination of personal clothing and to protect the skin from potential contact.[5]
Respiratory Protection Generally not required for small quantities in well-ventilated areas.If handling large quantities or if dust generation is likely, a NIOSH/MSHA approved air-purifying dust or mist respirator should be used to prevent respiratory tract irritation.[3][5]

Step-by-Step Handling and Operational Plan

Adherence to a strict operational workflow is paramount for ensuring safety and maintaining the integrity of your research.

Preparation and Handling:
  • Designated Work Area: Conduct all handling of 2,3,6-Tri-O-carboxymethyl-D-glucose in a well-ventilated area, preferably within a chemical fume hood to minimize dust exposure.[3]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or wear.

  • Weighing and Aliquoting: When weighing the powdered compound, do so carefully to minimize dust generation. Use of a balance with a draft shield is recommended.

  • Solution Preparation: When dissolving the compound, add the powder slowly to the solvent to avoid splashing.

Emergency Procedures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][5]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and water. If irritation develops, seek medical advice.[2]

  • Inhalation: If dust is inhaled, move the individual to fresh air immediately. If breathing becomes difficult, administer oxygen and seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]

Spill Management:

In the event of a spill, the primary objective is to clean it up safely without creating dust.

  • Secure the Area: Ensure the spill area is well-ventilated.

  • Don Appropriate PPE: Wear the recommended PPE, including respiratory protection if a significant amount of dust is present.

  • Clean-up: For a dry spill, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal. Avoid dry sweeping that can stir up dust. For a wet spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with water.

Disposal Plan

All waste materials should be handled in accordance with local, state, and federal regulations.

  • Solid Waste: Place unused or waste 2,3,6-Tri-O-carboxymethyl-D-glucose in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) and contaminated PPE (e.g., gloves) should be placed in a sealed bag or container for disposal.

  • Aqueous Solutions: Depending on local regulations, dilute aqueous solutions may be permissible for drain disposal. However, it is always best to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling 2,3,6-Tri-O-carboxymethyl-D-glucose.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response start Start: Review SDS for CMC ppe_check Inspect and Don PPE start->ppe_check ventilation Ensure Adequate Ventilation ppe_check->ventilation weigh Weigh Compound Carefully ventilation->weigh Proceed if ventilation is adequate dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate disposal Dispose of Waste Properly decontaminate->disposal ppe_removal Remove and Dispose of PPE disposal->ppe_removal end End ppe_removal->end End of Process spill Spill Occurs spill_protocol Follow Spill Protocol spill->spill_protocol exposure Personal Exposure first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of 2,3,6-Tri-O-carboxymethyl-D-glucose.

References

  • Material Safety Data Sheet (MSDS) for Carboxymethyl Cellulose (CMC). (n.d.). atdmco.com.
  • 2,3,6-Tris-O-(carboxymethyl)-D-glucose — Chemical Substance Information. (n.d.). NextSDS.
  • Material Safety Data Sheet - Carboxymethyl Cellulose Ether. (2004, March 4). Cole-Parmer.
  • MATERIAL SAFETY DATA SHEET (MSDS) — CMC (Carboxymethyl Cellulose, Low/High Viscosity). (n.d.).
  • Carboxymethyl cellulose - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 2,3,6-Tri-O-(carboxymethyl)-D-glucose. (n.d.). Synthose.
  • Sodium carboxymethyl cellulose - Safety Data Sheet. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Tri-O-carboxymethyl-D-glucose
Reactant of Route 2
2,3,6-Tri-O-carboxymethyl-D-glucose
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